5-Bromoquinoxalin-6-amine
描述
Structure
3D Structure
属性
IUPAC Name |
5-bromoquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOSCSPAYZRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310968 | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-63-9, 134892-45-8 | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromoquinoxalin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-5-bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-5-bromochinoxaline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-bromoquinoxalin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BROMOQUINOXALIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine (CAS 50358-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromoquinoxalin-6-amine (CAS 50358-63-9), a key heterocyclic amine intermediate in the pharmaceutical industry. The document details its physicochemical properties, synthesis methodologies, and established applications, with a particular focus on its role in the development of therapeutic agents. Safety and handling protocols are also outlined. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a yellow solid organic compound.[1] Its core structure consists of a quinoxaline ring system, which is a fusion of a benzene ring and a pyrazine ring, substituted with a bromine atom at the 5-position and an amino group at the 6-position. This substitution pattern is crucial for its reactivity and utility as a chemical building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50358-63-9 | [2] |
| Molecular Formula | C₈H₆BrN₃ | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | Yellow Solid | [1][3] |
| Melting Point | 151-153 °C | [3] |
| Boiling Point (Predicted) | 367.0 ± 37.0 °C | [3] |
| Density (Predicted) | 1.744 ± 0.06 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| InChI | InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | [4] |
| SMILES | C1=CC2=NC=CN=C2C(=C1N)Br | [2] |
Spectroscopic Data
Synthesis
The synthesis of this compound is well-documented and typically involves a multi-step process. A common synthetic route starts from 4-nitro-1,2-phenylenediamine. The general workflow involves cyclization to form the quinoxaline ring, followed by reduction of the nitro group, and finally, selective bromination.
Detailed Experimental Protocols
While several variations exist, a representative experimental protocol is summarized below.
Step 1: Synthesis of 6-Nitroquinoxaline
-
Reactants: 4-Nitro-1,2-phenylenediamine and glyoxal.
-
Procedure: To a solution of 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., water or ethanol), glyoxal is added dropwise. The reaction mixture is then heated to facilitate the cyclization reaction.
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Step 2: Synthesis of 6-Aminoquinoxaline
-
Reactant: 6-Nitroquinoxaline.
-
Reagents: A reducing agent, typically hydrogen gas with a palladium on carbon (Pd/C) catalyst.
-
Procedure: 6-Nitroquinoxaline is dissolved in a solvent such as methanol or ethanol, and the catalyst is added. The mixture is then subjected to hydrogenation, either at atmospheric or elevated pressure, until the reduction of the nitro group is complete.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield 6-aminoquinoxaline.
Step 3: Synthesis of this compound
-
Reactant: 6-Aminoquinoxaline.
-
Reagent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine.
-
Procedure: 6-Aminoquinoxaline is dissolved in a suitable solvent (e.g., a chlorinated solvent like dichloromethane), and the brominating agent is added portion-wise at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is washed, and the organic layer is separated, dried, and concentrated to afford the final product, this compound.
Biological Activity and Applications
This compound is a versatile intermediate with significant applications in drug discovery and development.
Pharmaceutical Intermediate
The primary application of this compound is as a key intermediate in the synthesis of Brimonidine .[3] Brimonidine is an alpha-2 adrenergic agonist used in the treatment of glaucoma. The structural features of this compound are essential for the construction of the final brimonidine molecule.
Role in Cancer Research
This compound serves as a crucial building block for the synthesis of various classes of compounds with potential anticancer activity.
-
Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors. This compound provides a convenient starting point for the elaboration of more complex molecules designed to target specific kinases that are often dysregulated in cancer.[5]
-
Androgen Receptor Antagonists: It is also a precursor for the synthesis of 2-(arylamino)imidazole derivatives, which have been investigated as α1- and α2-androgen receptor antagonists, a target in prostate cancer therapy.[6]
Serine Protease Inhibition
Some literature suggests that quinoxaline derivatives, and by extension this compound, may exhibit inhibitory activity against serine proteases. However, specific experimental data, such as IC₅₀ values and the specific proteases inhibited by this compound, are not well-documented in publicly available literature. Further research is required to fully characterize this potential activity.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H331 | Toxic if inhaled |
Handling Recommendations:
-
Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for the development of a range of therapeutic agents, most notably the anti-glaucoma drug Brimonidine. Its utility as a scaffold for kinase inhibitors and androgen receptor antagonists underscores its potential in the ongoing development of targeted cancer therapies. While its intrinsic biological activity, particularly as a serine protease inhibitor, requires further investigation, its role as a key building block in drug discovery is firmly established. Researchers and drug development professionals should handle this compound with the appropriate safety measures as outlined in this guide.
References
- 1. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]
- 2. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 50358-63-9 [chemicalbook.com]
- 4. 6-Amino-5-bromoquinoxaline | LGC Standards [lgcstandards.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromoquinoxalin-6-amine (CAS No. 50358-63-9), a key intermediate in the synthesis of various biologically active molecules, most notably Brimonidine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and logical visualizations to support further research and application.
Introduction
This compound, also known as 6-Amino-5-bromoquinoxaline, is a heterocyclic organic compound featuring a quinoxaline core structure.[2] Its strategic placement of an amino group and a bromine atom makes it a versatile building block in medicinal chemistry.[2] The compound's primary significance lies in its role as a crucial precursor in the manufacturing of Brimonidine, a highly selective alpha-2 adrenergic receptor agonist used in the treatment of glaucoma and ocular hypertension.[1][2] A thorough understanding of its physicochemical properties is therefore essential for process optimization, quality control, and the development of new synthetic pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
Data Presentation
The quantitative physicochemical data for this compound are presented in the following table for clarity and ease of comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 50358-63-9 | [3] |
| Molecular Formula | C₈H₆BrN₃ | [3] |
| Molecular Weight | 224.06 g/mol | [3] |
| Appearance | Yellow to light brown solid/powder | [2][3] |
| Melting Point | 151-159 °C | [2][3] |
| Boiling Point | 367.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.744 g/cm³ (Predicted) | [3] |
| Solubility | Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | |
| pKa | 0.33 ± 0.30 (Predicted) | [3] |
| LogP (XLogP3) | 1.2 | [3] |
| Flash Point | 175.8 °C | [3] |
| Refractive Index | 1.747 | [3] |
| Topological Polar Surface Area | 51.8 Ų | |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and process validation. This section outlines protocols for the synthesis of this compound and a general method for the determination of its melting point.
Synthesis of this compound
Several synthetic routes have been reported. Below are two common laboratory-scale methods.
Method A: Bromination of 6-Aminoquinoxaline using CuBr₂ [1]
This method provides a high yield and purity.
-
Reaction Setup: In a suitable reaction vessel, add 6-aminoquinoxaline (14.52g, 0.10mol) and copper(II) bromide (CuBr₂, 2.23g, 0.01mol) to a hydrobromic acid aqueous solution (150mL, 0.8mol/L).
-
Reaction Execution: Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C. Continue the reaction for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Adjust the pH of the system to 9 using a 20% sodium hydroxide (NaOH) solution.
-
Extraction: Extract the product with dichloromethane (90mL).
-
Washing: Wash the organic layer with purified water (2 x 50mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Final Product: Dry the resulting solid under vacuum at 40°C to obtain this compound. The reported yield is 97.8% with a purity of 99.94% by HPLC.[1]
Method B: Synthesis from 4-Nitro-o-phenylenediamine [4][5]
This three-step synthesis is also effective and avoids some harsher reagents.
-
Step 1: Cyclization to form 6-Nitroquinoxaline: React 4-nitro-o-phenylenediamine with glyoxal (40% aqueous solution) in water. Heat the mixture to 100°C under a nitrogen atmosphere for 5 hours to yield 6-nitroquinoxaline.[6]
-
Step 2: Reduction to form 6-Aminoquinoxaline: The reduction of 6-nitroquinoxaline is achieved via catalytic hydrogenation.[4] Add 10% palladium on carbon (Pd/C) to a solution of 6-nitroquinoxaline in methanol.[7] Stir the mixture under a hydrogen atmosphere (1 atm) for approximately 4 hours.[7] The catalyst is then removed by filtration.
-
Step 3: Bromination to form this compound: Dissolve the 6-aminoquinoxaline from the previous step in a suitable solvent like dichloromethane.[5] Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent.[4][5] Maintain the reaction at a controlled temperature (e.g., 25°C) for several hours.[5][6] The product is then isolated through filtration, washing, and drying.[6] The overall yield for this multi-step process is reported to be approximately 77.3%.[4]
General Protocol for Melting Point Determination
The melting point is a critical indicator of purity. A general protocol using a capillary melting point apparatus is described below.[8][9][10]
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[10]
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is packed to a height of 1-2 mm.[8][11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]
-
Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to find an approximate melting range. For an accurate measurement, heat slowly (approx. 2°C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8] The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) is indicative of high purity.
Visualizations
Diagrams are provided to illustrate key relationships and workflows relevant to this compound.
Role in Drug Synthesis Pathway
This compound is not known for its direct signaling pathway activity but is a critical intermediate in the synthesis of pharmacologically active compounds. The following diagram illustrates its position in the synthetic route to Brimonidine and the subsequent biological target of Brimonidine.
References
- 1. 5-Bromo-6-aminoquinoxaline [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. byjus.com [byjus.com]
- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
5-Bromoquinoxalin-6-amine molecular structure and weight
An In-depth Technical Guide to 5-Bromoquinoxalin-6-amine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic organic compound featuring a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.[1] An amino group is attached at the 6-position and a bromine atom at the 5-position.[1] This substitution pattern is crucial for its role as a versatile building block in the synthesis of more complex molecules, notably in the development of pharmaceutical agents.[2]
Canonical SMILES: C1=CC2=NC=CN=C2C(=C1N)Br[3][4]
InChI: InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2[3][4][5]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H6BrN3 | [3][4][6][7][8] |
| Molecular Weight | 224.06 g/mol | [3][4][6][7][8][9] |
| Exact Mass | 222.97451 Da | [3][4][6] |
| Appearance | Yellow solid | [6][7][10] |
| Melting Point | 151-153 °C | [6][7][10] |
| Boiling Point | 367.0 ± 37.0 °C at 760 mmHg | [6][7][10] |
| Density | 1.744 g/cm³ | [6][10] |
| Flash Point | 175.8 °C | [6][10] |
| XLogP3 | 1.2 | [3][4][6] |
| Hydrogen Bond Donor Count | 1 | [3][4][6] |
| Hydrogen Bond Acceptor Count | 3 | [3][4][6] |
| Topological Polar Surface Area | 51.8 Ų | [3][4] |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various biologically active molecules.[2] It is notably used in the preparation of Brimonidine, an antiglaucoma agent.[6][7][9][11] The compound also serves as a scaffold for creating kinase inhibitors, which are vital in the development of targeted cancer therapies.[2] Its structural features allow for the synthesis of quinazoline derivatives, a class of compounds with potential applications against cancer, inflammation, and neurological disorders.[2]
Experimental Protocols: Synthesis of this compound
Several synthetic routes for this compound have been reported. Below are detailed methodologies for two common approaches.
Method 1: Synthesis from 4-Nitro-o-phenylenediamine
This method involves a three-step process: cyclization, reduction (hydrogenation), and bromination.[12][13][14] The overall yield for this process can reach approximately 77%.[13][14]
Step 1: Cyclization to form 6-Nitroquinoxaline
-
To a solution of 4-nitro-o-phenylenediamine (39.25 g) in 600 ml of water, add glyoxal (40% aqueous solution, 74 ml) dropwise.[12]
-
After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain this temperature for 5 hours.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
After cooling, filter the mixture and wash the solid with water.[12]
-
Extract the product with dichloromethane, dry the organic phase with magnesium sulfate, and evaporate the solvent to yield 6-nitroquinoxaline as an orange solid.[12]
Step 2: Reduction to form 6-Aminoquinoxaline
-
In a suitable reaction vessel, dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL).[15]
-
Add 10% Palladium on carbon (Pd/C) catalyst (50 mg).[15]
-
Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).[15] Optimal conditions for catalytic hydrogenation have also been reported at 70°C and 2 MPa of pressure for 3 hours, with a catalyst to substrate ratio of 1:20.[13]
-
Upon completion, remove the catalyst by filtration through diatomaceous earth.[15]
-
Evaporate the solvent from the filtrate to obtain the crude product.[15]
-
Purify the residue by silica gel column chromatography to yield 6-aminoquinoxaline as a yellow solid.[15]
Step 3: Bromination to form this compound
-
Dissolve 6-aminoquinoxaline in a halogenated hydrocarbon solvent such as dichloromethane (CH2Cl2).[12][13]
-
Use a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The molar ratio of the brominating agent to 6-aminoquinoxaline is typically 1:2.[12][14]
-
Maintain the reaction temperature at approximately 20-25°C.[12][13]
-
After several hours (e.g., 5 hours), filter the reaction mixture.[12]
-
Wash the filtrate with water, separate the aqueous phase, and extract it with dichloromethane.[12]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the final product.[12]
Method 2: Direct Bromination of 6-Aminoquinoxaline
This protocol provides an alternative route for the bromination step.
-
Add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr2 (2.23g, 0.01mol) to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[12]
-
Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.[12]
-
Cool the reaction solution to room temperature.[12]
-
Adjust the pH of the system to 9 using a 20% NaOH solution.[12]
-
Extract the product with dichloromethane (90mL) and wash with purified water (2 x 50mL).[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[12]
-
Dry the resulting product under vacuum at 40°C to yield this compound.[12]
Logical Workflow Visualization
The following diagram illustrates the synthesis pathway of this compound starting from 4-Nitro-o-phenylenediamine.
Caption: Synthetic route to this compound.
References
- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-6-quinoxalinamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 6-Amino-5-bromoquinoxaline | LGC Standards [lgcstandards.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound CAS#: 50358-63-9 [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scbt.com [scbt.com]
- 10. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]
- 11. This compound | 50358-63-9 [chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 15. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 5-Bromoquinoxalin-6-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of active pharmaceutical ingredients such as Brimonidine Tartrate.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for its use in pharmaceutical manufacturing.
Core Concepts: Solubility Profile
This compound presents as a yellow solid with a melting point between 151-153°C.[3][4][5] Its solubility is dictated by the interplay of its aromatic quinoxaline core, the polar amino group, and the halogen bond-donating bromine atom. Qualitative solubility data has been reported and is summarized in the table below.
Qualitative Solubility Data
| Solvent | IUPAC Name | Solubility Description |
| N,N-Dimethylformamide | N,N-Dimethylformamide | Very soluble |
| Methanol | Methanol | Soluble |
| Glacial Acetic Acid | Acetic Acid | Sparingly soluble |
| Chloroform | Trichloromethane | Very slightly soluble |
| Water | Water | Practically insoluble |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility measurements, the isothermal equilibrium method is a standard and reliable approach. The following protocol is a generalized procedure that can be adapted for this compound.
Isothermal Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by measuring the concentration of the solute in the supernatant at different time intervals until it remains constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand at the experimental temperature for an adequate time to permit the excess solid to sediment.
-
Alternatively, centrifuge the vials at the experimental temperature to achieve a clear separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette pre-equilibrated to the experimental temperature.
-
To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is highly soluble.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
-
Logical Workflow: Synthesis of Brimonidine Tartrate
This compound is a crucial building block in the synthesis of Brimonidine, an active pharmaceutical ingredient used for treating glaucoma.[1][2] The following diagram illustrates a common synthetic pathway from this compound to Brimonidine.
This workflow highlights the key transformations where the solubility of this compound and its subsequent intermediates in the reaction and purification solvents is a critical parameter for process optimization and yield.
Experimental Workflow: Solubility Determination
The following diagram outlines the key steps involved in the experimental determination of solubility as described in the protocol above.
This structured approach ensures the generation of accurate and reproducible solubility data, which is essential for the successful application of this compound in research and development.
References
Technical Guide: Physicochemical Characterization of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physicochemical properties of 5-Bromoquinoxalin-6-amine, a critical intermediate in pharmaceutical synthesis. The focus of this document is on its melting and boiling points, providing both established data and detailed experimental protocols for their determination.
Core Physicochemical Data
The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. The data for this compound is summarized below.
| Property | Value | Notes |
| Melting Point | 151-153 °C | |
| Boiling Point | 367.0 ± 37.0 °C | Predicted |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a solid compound like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.[2]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[2][3]
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 151°C).
-
When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
-
Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point. For a pure compound, this range should be narrow.
Boiling Point Determination (Thiele Tube Method)
For solid compounds with a high boiling point, determination is often performed on a small scale. The Thiele tube method is a suitable microscale technique.[4]
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube or Durham tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube or Durham tube, enough to fill it to a depth of about 1-2 cm.
-
Assembly:
-
Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Place a capillary tube (sealed end up) into the sample in the test tube.[4]
-
Mount the thermometer assembly in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[4] The design of the tube promotes oil circulation, ensuring uniform heating.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
-
Observation and Measurement:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][5]
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a pharmaceutical intermediate like this compound.
Caption: Workflow for Synthesis and Characterization.
Application in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[6] Notably, it is a precursor in the manufacturing of Brimonidine, an alpha-2 adrenergic receptor agonist used in the treatment of glaucoma.[7] The purity and well-defined physical properties of this intermediate are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, precise determination of its melting and boiling points serves as a critical quality control checkpoint in the drug development and manufacturing process.
References
Navigating the Spectroscopic Landscape of 5-Bromoquinoxalin-6-amine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of various pharmaceuticals, notably brimonidine. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the available ¹H and ¹³C NMR data, detailed experimental protocols for its synthesis, and a visual representation of its manufacturing workflow.
Core Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. It is important to note that while the synthesis and use of this compound are documented, detailed, publicly available, peer-reviewed spectral assignments are scarce. The data presented here is compiled from various sources and should be considered in conjunction with in-house analytical validation.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
| Data not publicly available | - | - | - |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
| Data not publicly available | - |
Experimental Protocols
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. Below are detailed experimental protocols for two common synthetic routes.
Synthesis of this compound: A Common Laboratory Protocol
A widely cited method for the synthesis of this compound involves the bromination of 6-aminoquinoxaline.[1][2]
Materials:
-
6-aminoquinoxaline
-
Cupric bromide (CuBr₂)
-
Hydrobromic acid (HBr) aqueous solution (0.8 mol/L)
-
Oxygen or air
-
Sodium hydroxide (NaOH) solution (20%)
-
Dichloromethane (CH₂Cl₂)
-
Purified water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Into a reaction vessel, add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr₂ (2.23g, 0.01mol) to a 0.8mol/L aqueous solution of hydrobromic acid (150mL).[1][2]
-
Bubble oxygen or air through the reaction mixture while maintaining the temperature at 90-95°C for 4 hours.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.[1][2]
-
Adjust the pH of the reaction system to 9 using a 20% NaOH solution.[1][2]
-
Wash the organic layer with purified water (2 x 50mL).[1][2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1][2]
-
Dry the resulting solid under vacuum at 40°C to obtain this compound.[1][2]
This process typically yields a product with high purity (99.94% by HPLC) and a high yield (97.8%).[1][2]
Visualizing the Synthesis Workflow
To provide a clearer understanding of the manufacturing process, the following diagram illustrates a common multi-step synthesis of this compound starting from 4-nitro-o-phenylenediamine.[1][3] This method is noted for its mild reaction conditions and use of less toxic reagents.[1]
Caption: A three-step synthesis workflow for this compound.
Conclusion
This compound is a vital intermediate in medicinal chemistry. While detailed public NMR spectral data remains elusive, the synthesis protocols are well-established, offering reliable methods for its preparation. The provided workflow visualization offers a clear and concise overview of a common manufacturing process. It is recommended that researchers performing work with this compound conduct their own thorough spectroscopic analysis to confirm its identity and purity.
References
An In-Depth Technical Guide to the Synthesis of 5-Bromoquinoxalin-6-amine from 4-nitro-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Bromoquinoxalin-6-amine, a key intermediate in the production of the glaucoma medication brimonidine. The synthesis route starts from the readily available 4-nitro-o-phenylenediamine and proceeds through a robust three-step process involving cyclization, reduction, and bromination. This method is noted for its mild reaction conditions, high yields, and suitability for industrial-scale production.[1][2]
Data Presentation: A Quantitative Summary
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of reactants, conditions, and expected outcomes.
Table 1: Synthesis of 6-nitroquinoxaline (Step 1: Cyclization)
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| 4-nitro-o-phenylenediamine | Glyoxal (40% aq. solution) | Water | 100°C | 5 hours | ~97.5% |
Table 2: Synthesis of 6-aminoquinoxaline (Step 2: Reduction)
| Reactant | Catalyst | Solvent | Pressure | Temperature | Time | Yield |
| 6-nitroquinoxaline | Palladium on Carbon (Pd/C) or Raney Nickel | Alcohols | 2 MPa | 70°C | 3 hours | ~83.3% |
Table 3: Synthesis of this compound (Step 3: Bromination)
| Reactant | Brominating Agent | Solvent | Temperature | Time | Yield |
| 6-aminoquinoxaline | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | 25°C | 5 hours | ~98% |
Experimental Protocols: Detailed Methodologies
The following protocols provide a step-by-step guide for the synthesis of this compound.
Step 1: Cyclization to 6-nitroquinoxaline
This step involves the condensation reaction of 4-nitro-o-phenylenediamine with glyoxal to form the quinoxaline ring structure.
Materials:
-
4-nitro-o-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Water
-
Dichloromethane
-
Magnesium sulfate
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 ml of water.
-
With stirring, add 74 ml of a 40% aqueous glyoxal solution dropwise to the mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to 100°C and maintain this temperature for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with water.
-
The aqueous filtrate can be extracted with dichloromethane to recover any dissolved product.
-
Combine the filtered solid with the extracted organic phase, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 6-nitroquinoxaline as an orange solid. The reported yield is approximately 97.5%.[2]
Step 2: Reduction to 6-aminoquinoxaline
The nitro group of 6-nitroquinoxaline is reduced to an amine group via catalytic hydrogenation. This method avoids the use of harsher reducing agents like iron powder.[1]
Materials:
-
6-nitroquinoxaline
-
Palladium on Carbon (10% Pd/C) or Raney Nickel
-
Ethanol or other suitable alcohol solvent
-
Autoclave or hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In an autoclave, combine 6-nitroquinoxaline with an alcohol solvent (e.g., ethanol).
-
Add the catalyst (10% Pd/C or Raney Nickel). A typical catalyst loading is a 1:20 weight ratio of Pd/C to 6-nitroquinoxaline.[3]
-
Pressurize the autoclave with hydrogen gas to 2 MPa.[3]
-
Heat the mixture to 70°C and maintain these conditions for approximately 3 hours, or until hydrogen uptake ceases.[3]
-
After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 6-aminoquinoxaline. The expected yield is around 83.3%.[3]
Step 3: Bromination to this compound
The final step is the selective bromination of 6-aminoquinoxaline at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is a safer and more efficient brominating agent than elemental bromine.[1][2]
Materials:
-
6-aminoquinoxaline
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dichloromethane
-
Water
-
Sodium sulfate
-
Reaction flask with a water bath
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a reaction flask, dissolve 28.6 g (0.1 mol) of DBDMH in 500 ml of dichloromethane.
-
To this solution, add 35 g (0.2 mol) of 6-aminoquinoxaline.
-
Maintain the reaction temperature at 25°C using a water bath and stir for 5 hours.
-
After the reaction period, filter the mixture to recover any unreacted DBDMH.
-
Wash the filtrate with 200 ml of water. Separate the aqueous phase.
-
Extract the aqueous phase with an additional 200 ml of dichloromethane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a pale brown solid. The reported yield for this step is approximately 98%.[2]
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the synthesis workflow and the relevant signaling pathway for the end-product, brimonidine.
Caption: Synthesis of this compound from 4-nitro-o-phenylenediamine.
References
An In-depth Technical Guide to the Synthesis of 5-Bromoquinoxalin-6-amine from 6-aminoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of pharmaceuticals such as Brimonidine Tartrate. The document details various experimental protocols, presents comparative quantitative data, and illustrates the synthetic workflow.
Introduction
This compound is a critical building block in medicinal chemistry. Its synthesis from 6-aminoquinoxaline involves the regioselective introduction of a bromine atom at the C-5 position of the quinoxaline ring. The efficiency and safety of this bromination step are of paramount importance for the overall success of the drug development process. This guide explores several established methods, offering researchers a selection of protocols to suit different laboratory settings and safety requirements.
Comparative Summary of Synthetic Protocols
The following table summarizes the key quantitative data from various reported methods for the bromination of 6-aminoquinoxaline. This allows for a direct comparison of yields, purity, and reaction conditions.
| Brominating Agent System | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| CuBr₂ / O₂ (or air) | 0.8M Hydrobromic acid | CuBr₂ | 90-95 | 4 | 97.8 | 99.94 (HPLC) | [1][2][3] |
| 1,3-Dibromo-5,5-dimethylhydantoin | Methylene chloride | - | 25 | 5 | 98 | Not specified | [1][4] |
| Bromine | Glacial acetic acid | - | Not specified | 1 | 100 (as hydrobromide salt) | Not specified | [1] |
| N-Bromosuccinimide (NBS) | Halogenated solvent (e.g., Methylene dichloride) | - | 0-85 | Not specified | Not specified | Not specified | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the most prominent synthetic routes.
Method 1: Bromination using Copper(II) Bromide and Oxygen
This protocol is noted for its high yield and purity.
Procedure:
-
To a solution of hydrobromic acid (0.8 mol/L, 150 mL), add 6-aminoquinoxaline (14.52 g, 0.10 mol) and copper(II) bromide (CuBr₂, 2.23 g, 0.01 mol).[1][3]
-
Maintain the reaction mixture at a temperature of 90-95°C.[1][3]
-
Bubble oxygen (or air) through the solution for 4 hours while maintaining the temperature.[1][3]
-
After the reaction is complete, cool the solution to room temperature.[1][3]
-
Adjust the pH of the reaction system to 9 using a 20% sodium hydroxide (NaOH) solution.[1][3]
-
Wash the organic layer with purified water (2 x 50 mL).[1][3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[1][3]
-
Dry the resulting solid under vacuum at 40°C to obtain this compound.[1][3]
Method 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin
This method is presented as a safer alternative to using elemental bromine, with a comparable high yield.[1][4]
Procedure:
-
Dissolve 1,3-dibromo-5,5-dimethylhydantoin (28.6 g, 0.1 mol) in 500 mL of methylene chloride.[1]
-
To this solution, add 6-aminoquinoxaline (35 g, 0.2 mol).[1]
-
Maintain the reaction temperature at 25°C using a water bath for 5 hours.[1]
-
After the reaction, filter the mixture to recover the unreacted dibromohydantoin.[1]
-
Wash the filtrate with 200 mL of water and separate the aqueous phase.[1]
-
Extract the aqueous phase with an additional 200 mL of methylene chloride.[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the brown solid product.[1]
Method 3: Bromination using Elemental Bromine in Acetic Acid
This classical method yields the hydrobromide salt of the product.
Procedure:
-
In a three-necked reaction flask, dissolve 6-aminoquinoxaline (8.3 g, 57.6 mmol) in glacial acetic acid (46 mL) with stirring.[1]
-
Slowly add a solution of bromine (9.2 g, 57.6 mmol) in glacial acetic acid (6 mL) dropwise to the reaction mixture.[1]
-
Allow the reaction to proceed for 1 hour.[1]
-
Filter the resulting precipitate and wash the filter cake with a small amount of anhydrous ether to obtain the crude 5-Bromo-6-aminoquinoxaline hydrobromide.[1]
-
The product can be vacuum dried for 12 hours and used directly in subsequent reactions.[1]
Synthetic Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of this compound from 6-aminoquinoxaline.
Caption: General workflow for the synthesis of this compound.
Conclusion
The preparation of this compound from 6-aminoquinoxaline can be achieved through several effective methods. The choice of protocol may be guided by factors such as desired yield and purity, available reagents, and safety considerations. The copper-catalyzed and dibromohydantoin-mediated brominations offer high yields and are presented as robust methods for laboratory and potential scale-up applications. Researchers are encouraged to select the most appropriate method based on their specific needs and laboratory capabilities.
References
- 1. guidechem.com [guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 6-Amino-5-bromoquinoxaline | 134892-45-8 [smolecule.com]
- 6. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Bromination of 6-Aminoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the bromination of 6-aminoquinoxaline, a key reaction in the synthesis of various pharmaceutically active compounds.
Core Mechanism: Electrophilic Aromatic Substitution
The bromination of 6-aminoquinoxaline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core principle of this mechanism involves the attack of an electrophile, in this case, a bromine species, on the electron-rich benzene ring of the quinoxaline scaffold.
The reaction is governed by the powerful activating and directing effects of the amino group (-NH₂) at the 6-position. The amino group is a strong electron-donating group through resonance, which significantly increases the electron density of the aromatic ring, making it more nucleophilic and susceptible to electrophilic attack.
Regioselectivity: The amino group is an ortho-, para- director. In the case of 6-aminoquinoxaline, the positions ortho to the amino group are the 5- and 7-positions, and the para-position is the 3-position within the pyrazine ring. However, the pyrazine ring of the quinoxaline system is inherently electron-deficient, which deactivates it towards electrophilic attack. Consequently, the substitution occurs preferentially on the more activated benzene ring. Due to steric hindrance from the fused ring system at the 7-position, the incoming electrophile is directed predominantly to the 5-position , which is ortho to the strongly activating amino group. This leads to the formation of 5-bromo-6-aminoquinoxaline as the major product.
The generalized mechanism can be visualized as a two-step process:
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the benzene ring of 6-aminoquinoxaline attack the electrophilic bromine species (e.g., Br⁺, or a polarized bromine molecule). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring, with significant contributions from resonance structures that place the positive charge adjacent to the amino group, where it is stabilized by the lone pair of electrons on the nitrogen atom.
-
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached. This regenerates the stable aromatic π-system, yielding the final product, 5-bromo-6-aminoquinoxaline.
Below is a DOT script for a diagram illustrating this electrophilic aromatic substitution mechanism.
Caption: General workflow of the electrophilic aromatic substitution for the bromination of 6-aminoquinoxaline.
Brominating Agents and Reaction Conditions
Several brominating agents can be effectively employed for the synthesis of 5-bromo-6-aminoquinoxaline. The choice of reagent can influence the reaction conditions, yield, and safety profile of the procedure.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is considered an efficient and milder brominating agent. It is a solid, which makes it easier to handle compared to liquid bromine.
Mechanism with DBDMH: DBDMH acts as a source of electrophilic bromine. The reaction can proceed through the in-situ generation of Br₂ or by direct attack on a polarized bromine atom of the DBDMH molecule.
N-Bromosuccinimide (NBS)
NBS is another common and selective brominating agent used for this transformation. It provides a low concentration of molecular bromine in the reaction mixture, which can help to control the reactivity and minimize side reactions.
Mechanism with NBS: In the presence of an acid catalyst or a polar solvent, NBS can act as a source of electrophilic bromine. The succinimide byproduct is generally easy to remove.
Bromine in Glacial Acetic Acid
This is a traditional and potent method for aromatic bromination. The reaction is typically straightforward but requires careful handling of corrosive and volatile liquid bromine.
Mechanism with Bromine/Acetic Acid: Glacial acetic acid serves as a polar solvent that can help to polarize the Br-Br bond, making one bromine atom more electrophilic. The reaction proceeds through the direct attack of the aromatic ring on the polarized bromine molecule.
Quantitative Data
The following table summarizes the quantitative data for the bromination of 6-aminoquinoxaline using different brominating agents, compiled from various sources.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (CH₂Cl₂) | 20 | - | 97.6 | |
| N-Bromosuccinimide (NBS) | Halogenated Solvents | 0 - 85 | - | - | |
| Bromine (Br₂) | Glacial Acetic Acid | - | 1 | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Materials:
-
6-Aminoquinoxaline
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 6-aminoquinoxaline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 20°C using a water bath.
-
Slowly add DBDMH (0.5 eq, as it contains two bromine atoms) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove the dimethylhydantoin byproduct and any unreacted starting material.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 5-bromo-6-aminoquinoxaline can be further purified by recrystallization or column chromatography.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
6-Aminoquinoxaline
-
N-Bromosuccinimide (NBS)
-
A suitable halogenated solvent (e.g., Dichloromethane, Chloroform)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 6-aminoquinoxaline (1.0 eq) in the chosen halogenated solvent in a round-bottom flask.
-
Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the solution while stirring. The reaction temperature can be controlled between 0°C and the reflux temperature of the solvent, depending on the desired reaction rate.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the succinimide byproduct can be removed by filtration if it precipitates, or by an aqueous wash during work-up.
-
The organic layer is washed, dried, and concentrated in vacuo.
-
Purification of the product is achieved by standard methods such as recrystallization or column chromatography.
Protocol 3: Bromination using Bromine in Glacial Acetic Acid
Materials:
-
6-Aminoquinoxaline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Fume hood
-
Standard work-up and purification equipment
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood due to the hazardous nature of bromine.
-
Dissolve 6-aminoquinoxaline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 6-aminoquinoxaline at room temperature.
-
Stir the reaction mixture for approximately 1 hour.
-
Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product is washed with water to remove acetic acid and then with a solution of sodium bisulfite to quench any unreacted bromine.
-
The product can be purified by recrystallization.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for the bromination of 6-aminoquinoxaline.
Caption: A generalized experimental workflow for the synthesis and purification of 5-bromo-6-aminoquinoxaline.
Physicochemical Properties
The table below lists key physicochemical properties of the starting material and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 6-Aminoquinoxaline | C₈H₇N₃ | 145.16 | 157-159 | Yellow solid | 6298-37-9 |
| 5-Bromo-6-aminoquinoxaline | C₈H₆BrN₃ | 224.06 | 151-153 | Pale yellow solid | 50358-63-9 |
This guide provides a foundational understanding of the bromination of 6-aminoquinoxaline. For specific applications, further optimization of reaction conditions may be necessary. It is crucial to consult original research articles and patents for detailed experimental parameters and safety information.
The Biological Versatility of Quinoxaline Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of quinoxaline scaffolds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The information is presented with clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate research and drug development efforts.
Anticancer Activity
Quinoxaline derivatives have demonstrated potent cytotoxic effects against a multitude of cancer cell lines, operating through diverse mechanisms of action.[1][2] These mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]
Quantitative Data: In Vitro Anticancer Activity of Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 3 | Leukemia (Ty-82) | 2.5 | [2] |
| Quinoxaline Derivative 3 | Leukemia (THP-1) | 1.6 | [2] |
| Quinoxaline Derivative 18 | Breast Adenocarcinoma (MCF-7) | 22.11 ± 13.3 | [2] |
| Quinoxaline Derivative 17 | Lung Cancer (A549) | 46.6 ± 7.41 | [2] |
| Quinoxaline Derivative 17 | Colon Cancer (HCT-116) | 48 ± 8.79 | [2] |
| Quinoxaline Derivative IV | Prostate Cancer (PC-3) | 2.11 | [4] |
| Quinoxaline Derivative III | Prostate Cancer (PC-3) | 4.11 | [4] |
| Benzylamino quinoxaline 2c | Various | Active at 10⁻⁶ to 10⁻⁸ M | [5] |
| DEQX | Colon Cancer (Ht-29) | Concentration-dependent reduction in viability | [6] |
| OAQX | Colon Cancer (Ht-29) | Concentration-dependent reduction in viability | [6] |
| Quinoxaline derivative 11 | EGFR expressing cancer cells | 0.81 - 2.91 | [7] |
| Quinoxaline derivative 13 | EGFR expressing cancer cells | 0.81 - 2.91 | [7] |
Key Signaling Pathways in Anticancer Activity
Quinoxaline derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8][9] Certain quinoxaline derivatives act as dual inhibitors of PI3K and mTOR, effectively blocking downstream signaling and inducing apoptosis in cancer cells.[6][8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[10] Several quinoxaline derivatives have been developed as potent EGFR inhibitors.[7]
Caption: Mechanism of action of quinoxaline-based EGFR inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of quinoxaline derivatives against cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Quinoxaline derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13]
Quantitative Data: In Vitro Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Symmetrically disubstituted quinoxalines | Staphylococcus aureus | - | [14] |
| Symmetrically disubstituted quinoxalines | Bacillus subtilis | - | [14] |
| Pentacyclic quinoxaline 10 | Candida albicans | 16 | [14] |
| Pentacyclic quinoxaline 10 | Aspergillus flavus | 16 | [14] |
| Quinoxaline derivatives 5a-e | Staphylococcus aureus | - | [11] |
| Quinoxaline derivatives 5a-e | Bacillus subtilis | - | [11] |
| Quinoxaline derivatives 7a-e | Escherichia coli | - | [11] |
| Quinoxaline derivatives 7a-e | Pseudomonas aeruginosa | - | [11] |
Note: Specific MIC values for some compounds were not explicitly stated in the provided abstracts but were noted to have significant activity.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of quinoxaline derivatives against bacterial strains according to CLSI guidelines.[12]
1. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoxaline derivative stock solution (in DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and reservoirs
-
Incubator (35°C ± 2°C)
2. Procedure:
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in CAMHB in the 96-well plate.
- Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits visible bacterial growth.
Antiviral Activity
The quinoxaline scaffold is a promising framework for the development of novel antiviral agents, with demonstrated activity against a range of DNA and RNA viruses.[8][15][16]
Quantitative Data: In Vitro Antiviral Activity of Quinoxaline Derivatives
| Compound/Derivative | Virus | Assay | Activity | Reference |
| 1-(4-chloro-8-methyl[2][8][15]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea 1 | Herpes Simplex Virus (HSV-1) | Plaque Reduction | 25% reduction at 20 µg/mL | [8] |
| 6-chloro-7-fluoroquinoxaline derivative 23 | HIV | - | Active, no cytotoxicity on VERO cells | [17] |
| 6-chloro-7-fluoroquinoxaline derivative 24 | HIV | - | Active, no cytotoxicity on VERO cells | [17] |
| Quinoxaline with 2-furyl at position 6 | Influenza A | - | IC50 = 3.5 µM | [8] |
| Quinoxaline with 3-methoxyphenyl at position 6 | Influenza A | - | IC50 = 6.2 µM | [8] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to determine the ability of a quinoxaline derivative to inhibit the replication of a lytic virus.
1. Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete cell culture medium
-
Quinoxaline derivative stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
2. Procedure:
- Cell Seeding: Seed host cells in plates to form a confluent monolayer.
- Compound and Virus Incubation: Prepare serial dilutions of the quinoxaline derivative. Pre-incubate the virus with the compound dilutions for a specified time.
- Infection: Remove the growth medium from the cell monolayer and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
- Overlay: Remove the inoculum and add the overlay medium containing the corresponding concentration of the quinoxaline derivative.
- Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-5 days).
- Staining and Plaque Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Quinoxaline derivatives have shown promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[6][18]
Quantitative Data: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound/Derivative | Assay | Effect | Reference |
| DEQX | Carrageenan-induced peritonitis | Reduced leukocyte migration, decreased IL-1β and TNF-α levels | [6] |
| OAQX | Carrageenan-induced peritonitis | Reduced leukocyte migration, decreased IL-1β and TNF-α levels | [6] |
Key Signaling Pathway in Anti-inflammatory Activity
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[19] Upon stimulation by pro-inflammatory signals, the IKK complex is activated, leading to the degradation of IκB and the nuclear translocation of NF-κB, where it promotes the transcription of inflammatory genes. Some quinoxaline derivatives can inhibit this pathway.[19]
Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
1. Materials:
-
Wistar rats
-
Carrageenan solution (1% in sterile saline)
-
Quinoxaline derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., indomethacin)
2. Procedure:
- Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
- Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the quinoxaline derivative). Administer the test compounds or standard drug orally or intraperitoneally.
- Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Paw Volume Measurement: Measure the paw volume using a pletysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Antimalarial Activity
Quinoxaline derivatives have emerged as a promising class of antimalarial agents, exhibiting potent activity against various strains of Plasmodium falciparum, including multi-drug resistant strains.[17][20]
Quantitative Data: In Vitro Antimalarial Activity of Quinoxaline Derivatives
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (nM) | Reference |
| Compound 22 | 3D7 | 22 | [20] |
| Compound 22 | Dd2 (multi-drug resistant) | 32 | [20] |
| bis-pyrrolo[1,2-a]quinoxalines 1n | W2 | - | [21] |
| bis-pyrrolo[1,2-a]quinoxalines 1p | 3D7 | - | [21] |
Note: Specific IC50 values for some compounds were in the micromolar range, with selectivity indices up to 40.6.
Experimental Protocol: In Vitro Antiplasmodial Activity Assay
This protocol describes a common method for assessing the in vitro activity of compounds against the erythrocytic stages of Plasmodium falciparum.
1. Materials:
-
P. falciparum culture (chloroquine-sensitive or -resistant strains)
-
Human erythrocytes (O+)
-
Complete RPMI 1640 medium supplemented with human serum or Albumax I
-
Test quinoxaline compounds
-
[³H]-hypoxanthine or SYBR Green I dye
-
Sterile 96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Scintillation counter or fluorescence plate reader
2. Procedure:
- Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a controlled gas environment. Synchronize the parasite culture to the ring stage.
- Drug Plate Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
- Assay Initiation: Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well of the drug-containing plate. Include drug-free control wells.
- Incubation: Incubate the plates for 48-72 hours in the controlled gas environment.
- Growth Measurement: Add [³H]-hypoxanthine or SYBR Green I dye to the wells and incubate for an additional 18-24 hours.
- Data Acquisition: Harvest the cells and measure the incorporation of [³H]-hypoxanthine using a scintillation counter or measure fluorescence using a plate reader.
- Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits parasite growth by 50%, by plotting a dose-response curve.
Conclusion
The quinoxaline scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, coupled with the potential for extensive chemical modification, make quinoxaline derivatives a focal point of contemporary medicinal chemistry research. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biological activities, quantitative data, key mechanisms, and experimental protocols associated with this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of novel quinoxaline derivatives will undoubtedly lead to the development of next-generation drugs for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. iris.unica.it [iris.unica.it]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.aber.ac.uk [pure.aber.ac.uk]
- 21. media.malariaworld.org [media.malariaworld.org]
Navigating the Synthesis and Handling of 5-Bromoquinoxalin-6-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5-Bromoquinoxalin-6-amine (CAS No. 50358-63-9), a key intermediate in pharmaceutical synthesis. Geared towards researchers, scientists, and drug development professionals, this document outlines critical safety and handling precautions, detailed experimental protocols for its synthesis, and its role in the development of therapeutic agents.
Compound Identification and Physical Properties
This compound is a yellow solid that serves as a vital building block in the creation of various biologically active molecules.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃ | [1] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | Yellow solid | [1][2] |
| Melting Point | 151-153 °C | [1][2] |
| Boiling Point | 367.0 ± 37.0 °C (Predicted) | [3] |
| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance, and appropriate safety measures must be strictly adhered to during its handling and storage. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects.[5][6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
| Germ cell mutagenicity | 2 | H341: Suspected of causing genetic defects |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is paramount to prevent exposure and ensure a safe laboratory environment.
-
Engineering Controls: Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area.[5][7]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
Source:[5]
Fire-Fighting and Accidental Release Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus for firefighting if necessary.[5]
-
Accidental Release: Avoid dust formation.[5] Evacuate personnel to safe areas.[5] Wear breathing apparatus and protective gloves.[7] Prevent spillage from entering drains or water courses.[7] Contain the spill with sand, earth, or vermiculite and collect it in a labeled container for disposal.[7]
Role in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Brimonidine Tartrate, a medication used to treat glaucoma and ocular hypertension.[1][8] It also serves as a precursor for the development of α1- and α2-androgen receptor antagonists and kinase inhibitors for targeted cancer therapies.[9][10]
Experimental Protocols for Synthesis
The synthesis of this compound is a multi-step process. Below are outlined experimental methodologies derived from available literature.
Synthesis from 4-Nitro-o-phenylenediamine
This method involves a three-step reaction: cyclization, reduction, and bromination.[6][7]
Step 1: Preparation of 6-Nitroquinoxaline
-
To a solution of 39.25 g of 4-nitrophenylenediamine in 600 ml of water, add 74 ml of a 40% aqueous solution of glyoxal dropwise.[7]
-
After the addition is complete, heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.[7]
-
Monitor the reaction progress using TLC.[7]
-
After cooling, filter the mixture, wash the solid with water, and then extract with dichloromethane.[7]
-
Dry the organic layer with magnesium sulfate and remove the solvent to yield the orange solid product.[7]
Step 2: Preparation of 6-Aminoquinoxaline
-
This step involves the reduction of 6-nitroquinoxaline via catalytic hydrogenation to avoid the use of iron powder.[7] A typical procedure involves using a palladium on carbon (Pd/C) catalyst.[3]
-
The optimal conditions reported are a catalyst to substrate ratio of 1:20 (m/m), a reaction temperature of 70°C, and a pressure of 2 MPa for 3 hours.[3]
Step 3: Preparation of this compound
-
Dissolve 28.6 g (0.1 mol) of dibromohydantoin in 500 ml of methylene chloride.[6]
-
Add 35 g (0.2 mol) of 6-aminoquinoxaline to the solution while maintaining the temperature at 25°C with a water bath.[6]
-
After 5 hours, filter the reaction mixture to recover the dibromohydantoin.[6]
-
Wash the filtrate with 200 ml of water. Separate the aqueous phase and extract it with 200 ml of methylene chloride.[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product as a brown solid.[6]
Synthesis from 6-Aminoquinoxaline
This alternative method directly brominates 6-aminoquinoxaline.
Procedure:
-
Add 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr₂ (2.23g, 0.01mol) to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[7]
-
Bubble oxygen or air through the solution while maintaining the temperature at 90-95°C for 4 hours.[7]
-
Cool the reaction solution to room temperature and adjust the pH to 9 using a 20% NaOH solution.[7]
-
Extract the product with dichloromethane (90mL).[7]
-
Wash the organic layer with purified water (50mL x 2), dry over anhydrous sodium sulfate, and filter.[7]
-
Concentrate the filtrate under reduced pressure and dry under vacuum at 40°C to obtain this compound.[7]
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. A thorough understanding of its properties, safety precautions, and synthetic routes is essential for researchers working with this intermediate. The information provided in this guide serves as a comprehensive resource to ensure its safe and effective use in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 50358-63-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Brimonidine Tartrate Using 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brimonidine tartrate is a highly selective alpha-2 adrenergic agonist utilized in the treatment of open-angle glaucoma and ocular hypertension.[1][2] A critical intermediate in the synthesis of this active pharmaceutical ingredient (API) is 5-Bromoquinoxalin-6-amine. This document provides detailed application notes and experimental protocols for the synthesis of brimonidine tartrate, focusing on the pivotal role of this compound. Various synthetic strategies are discussed, with a primary focus on a widely recognized method involving the condensation of this compound with N-acetyl ethylene urea.[1][3]
Synthetic Strategies Overview
The synthesis of brimonidine from this compound can be achieved through several pathways. The most common approaches include:
-
Condensation with N-acetyl ethylene urea: This method involves the reaction of this compound with N-acetyl ethylene urea in the presence of a dehydrating agent like phosphorus oxychloride to form an acetylated brimonidine precursor, which is then hydrolyzed to yield brimonidine.[1][3] This route is often favored due to its relatively mild conditions and avoidance of highly toxic reagents.[3]
-
Reaction with Thiophosgene: This older method involves the conversion of this compound to an isothiocyanate derivative using thiophosgene, followed by reaction with ethylenediamine.[4] However, the high toxicity of thiophosgene and the evolution of hydrogen sulfide gas pose significant safety and environmental concerns, making it less desirable for large-scale production.[3]
-
Reaction with Imidazoline-2-sulfonic acid: In this approach, this compound is reacted with imidazoline-2-sulfonic acid in a suitable solvent. This method can be effective, but may require column chromatography for purification, which can be cumbersome for industrial applications.[3]
-
Condensation with N,N-dimethyldichloromethylene immonium chloride: This method provides another route to brimonidine, though it may involve multiple steps and the yields can be moderate.[5]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for brimonidine tartrate production depends on various factors, including yield, purity, safety, environmental impact, and scalability. The following table summarizes the quantitative data for different synthetic methods starting from this compound.
| Synthetic Method | Key Reagents | Intermediate(s) | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| Condensation with N-acetyl ethylene urea | N-acetyl ethylene urea, Phosphorus oxychloride, Methanolic Sodium Hydroxide | 5-bromo-N-(1-acetyl-4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (N-acetylbrimonidine) | ~31% | High | Avoids highly toxic reagents, good yield in hydrolysis step.[3] | Two-step process from the intermediate. |
| Reaction with Thiophosgene | Thiophosgene, Ethylenediamine | 5-bromo-6-isothiocyanatoquinoxaline | ~40-55% | Not specified | Fewer steps from the isothiocyanate intermediate.[1][5] | Use of highly toxic thiophosgene, evolution of toxic hydrogen sulfide gas, use of carcinogenic benzene.[3] |
| Reaction with Imidazoline-2-sulfonic acid | Imidazoline-2-sulfonic acid, Isobutanol | Direct formation of brimonidine base | ~61% | High | Direct conversion to brimonidine base. | Requires column chromatography for purification, which is not ideal for large-scale production.[3] |
| Condensation with Iminium Chloride | N,N-dimethyldichloromethylene immonium chloride, Ethylenediamine | N,N-dimethyl-N'-(5-bromoquinoxalin-6-yl)-α-chloroformamidine | ~38.4-40% | Not specified | Milder conditions.[3][5] | Lower reported yields.[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of brimonidine tartrate, with a focus on the method utilizing N-acetyl ethylene urea.
Method 1: Synthesis via N-acetyl brimonidine
This protocol is divided into three main stages:
-
Synthesis of N-acetyl brimonidine.
-
Hydrolysis of N-acetyl brimonidine to brimonidine base.
-
Formation of brimonidine tartrate.
Part 1: Synthesis of 5-bromo-N-(1-acetyl-4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (N-acetyl brimonidine)
-
Materials:
-
This compound
-
N-acetyl ethylene urea
-
Phosphorus oxychloride (POCl₃)
-
Methylene dichloride (or toluene/ethylene dichloride)
-
Ice-cold water
-
Sodium hydroxide solution
-
-
Procedure:
-
In a round-bottom flask, charge phosphorus oxychloride (400 ml) and this compound (50 g).
-
Add N-acetyl ethylene urea (53 g) in two portions to the flask at ambient temperature.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the mixture to 55-60°C and maintain this temperature for 40 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum at 55-60°C.
-
Cool the reaction mass to room temperature and dilute it with an organic solvent such as methylene dichloride.
-
Further cool the mixture to 15-20°C.
-
Slowly add ice-cold water (250 ml) to the reaction mixture, ensuring the temperature remains below 20°C.
-
Stir the mixture for 8 hours.
-
Adjust the pH of the solution to 8-9 using a sodium hydroxide solution to precipitate the product.
-
Filter the solid precipitate and dry it to obtain N-acetyl brimonidine.
-
Yield: Approximately 28 g (38% yield).[3]
-
Part 2: Hydrolysis of N-acetyl brimonidine to 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (Brimonidine base)
-
Materials:
-
N-acetyl brimonidine
-
Methanolic sodium hydroxide
-
-
Procedure:
-
Hydrolyze the N-acetyl brimonidine (28 g) obtained in the previous step using methanolic sodium hydroxide.
-
Yield: Approximately 22.2 g (82% yield).[3]
-
Part 3: Synthesis of Brimonidine Tartrate
-
Materials:
-
Brimonidine base
-
L-(+)-tartaric acid
-
Methanol
-
-
Procedure:
-
Dissolve the brimonidine base (22.2 g) in methanol.
-
React the solution with L-(+)-tartaric acid in methanol.
-
The brimonidine tartrate will precipitate out of the solution.
-
Filter and dry the final product.
-
Visualizations
Caption: Synthetic pathway of Brimonidine Tartrate.
References
Application Notes and Protocols: 5-Bromoquinoxalin-6-amine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its quinoxaline core can mimic the purine ring of ATP, enabling compounds to bind to the ATP-binding site of kinases, while the bromine atom and amino group at the 5 and 6 positions, respectively, provide versatile handles for chemical modification. These features allow for the strategic diversification of the core structure to achieve high potency and selectivity against various kinase targets. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of kinase inhibitors, focusing on Apoptosis Signal-regulating Kinase 1 (ASK1) and 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) inhibitors.
Data Presentation
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized using a quinoxaline scaffold derived from precursors like this compound.
Table 1: Inhibitory Activity of Quinoxaline Derivatives against ASK1 [1]
| Compound ID | R Group Modifications | Inhibition Rate (%) at 10 µM | IC50 (nM) |
| 4 | (Reference Compound) | 97.80 ± 1.10 | 147 |
| 12b | Varied triazole substituent | 92.31 ± 0.17 | 502.46 |
| 12c | Varied triazole substituent | 97.24 ± 0.16 | 117.61 |
| 26e | Dibromo substitution | Not specified | 30.17 |
Table 2: Inhibitory Activity of N-Aryl 6-Aminoquinoxalines against PFKFB3 [2]
| Compound ID | Structure Description | PFKFB3 IC50 (nM) | F-2,6-BP Production IC50 (µM) in HCT116 cells |
| Lead Compound | N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine | 14 | 0.49 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified ASK1 signaling pathway and the point of inhibition.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Workflow for kinase inhibitor screening and validation.
Experimental Protocols
The synthesis of N-aryl-6-aminoquinoxaline-based kinase inhibitors from this compound is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N cross-coupling of this compound with a desired aryl or heteroaryl amine.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound, the corresponding aryl/heteroaryl amine, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C). The reaction can be performed using conventional heating or microwave irradiation.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-aryl-6-aminoquinoxaline.
Protocol 2: ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against ASK1 kinase.[3]
Materials:
-
Recombinant human ASK1 kinase
-
Kinase substrate (e.g., a suitable peptide)
-
Synthesized quinoxaline inhibitor compounds
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MgCl₂, 4 mM DTT, 20 mM HEPES, pH 7.5)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer or DMSO.
-
Reaction Mixture Preparation: In a microplate, add the recombinant ASK1 kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, and then the luciferase/luciferin reaction will produce a luminescent signal proportional to the ADP generated. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable and versatile precursor for the synthesis of potent and selective kinase inhibitors. The methodologies described herein, particularly palladium-catalyzed cross-coupling reactions, provide a robust platform for generating diverse libraries of quinoxaline-based compounds. The provided protocols for synthesis and biological evaluation serve as a foundation for researchers engaged in the discovery and development of novel kinase inhibitors for various therapeutic applications.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes for Novel Antimicrobial Agents from 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold serves as a versatile template for the design and synthesis of novel therapeutic agents. This document provides an overview of synthetic strategies that could be employed to generate novel antimicrobial agents starting from 5-Bromoquinoxalin-6-amine.
While this compound is a known intermediate in the synthesis of pharmaceuticals such as the antiglaucoma agent brimonidine, a comprehensive survey of the scientific literature did not yield specific examples of its direct use as a starting material for the development of novel antimicrobial agents with corresponding biological data. Therefore, this document outlines the well-established synthesis of this compound and presents general, adaptable synthetic protocols for its derivatization into compound classes, such as Schiff bases and amides, which are known to exhibit antimicrobial activity. These protocols are based on established synthetic methodologies for analogous aminoquinoxaline compounds and provide a foundational framework for researchers to explore the antimicrobial potential of novel this compound derivatives.
Synthesis of the Starting Material: this compound
The synthesis of this compound is a multi-step process that begins with the cyclization of 4-nitro-o-phenylenediamine to form 6-nitroquinoxaline, followed by reduction of the nitro group to an amine, and subsequent bromination.
A representative synthetic pathway is illustrated below:
Proposed Synthetic Routes for Novel Antimicrobial Agents
The primary amino group of this compound is a key functional handle for further chemical modifications. The following are proposed synthetic pathways to generate libraries of novel derivatives for antimicrobial screening.
Synthesis of Schiff Bases
The condensation of the primary amine of this compound with various aromatic or heteroaromatic aldehydes can yield a series of Schiff bases (imines). This class of compounds is well-known for its broad spectrum of biological activities, including antimicrobial effects.
Synthesis of Amide Derivatives
Acylation of the amino group with various acyl chlorides or carboxylic acids (using a coupling agent) can produce a library of amide derivatives. The nature of the substituent on the acyl group can be varied to explore structure-activity relationships.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of Amide Derivatives from this compound
-
Reaction Setup: Dissolve this compound (1.0 mmol) and a base such as triethylamine (1.2 mmol) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the mixture in an ice bath (0 °C) and add the desired acyl chloride (1.1 mmol) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time required for the reaction to complete (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent.
-
Characterization: Characterize the final product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the newly synthesized compounds.
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of Representative Quinoxaline Derivatives
As specific antimicrobial data for derivatives of this compound are not available, the following table presents representative MIC values for other classes of antimicrobial quinoxaline derivatives to illustrate the potential of this scaffold.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Quinoxaline Schiff Bases | Staphylococcus aureus | 12.5 - 50 | [1] |
| Escherichia coli | 25 - 100 | [1] | |
| Candida albicans | 50 - 200 | [1] | |
| Quinoxaline Amide Derivatives | Bacillus subtilis | 6.25 - 25 | [2] |
| Pseudomonas aeruginosa | 12.5 - 50 | [2] | |
| Aspergillus niger | 25 - 100 | [2] |
Note: The data in this table is for illustrative purposes and does not represent compounds synthesized from this compound.
Conclusion
The synthetic protocols and screening methods detailed in these application notes provide a robust starting point for the exploration of this compound as a scaffold for the development of novel antimicrobial agents. By systematically synthesizing and evaluating derivatives such as Schiff bases and amides, researchers can investigate the structure-activity relationships and potentially identify lead compounds with significant antimicrobial efficacy. Further optimization of these lead compounds could pave the way for a new generation of quinoxaline-based antimicrobial drugs.
References
Application Note and Experimental Protocol: N-Alkylation of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of various biologically active compounds. The following protocol is based on established methods for the N-alkylation of aromatic amines.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry, notably in the development of pharmaceutical agents.[1][2] Its structure, featuring a quinoxaline core with amino and bromo substituents, allows for diverse functionalization, including the N-alkylation of the primary amine group. This modification is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound. This protocol details a general procedure for the selective mono-N-alkylation of this compound using alkyl halides.
General Reaction Scheme
The N-alkylation of this compound with an alkyl halide proceeds via a nucleophilic substitution reaction, where the amino group acts as the nucleophile. A base is employed to deprotonate the amine, enhancing its nucleophilicity.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide. The reaction conditions may require optimization depending on the specific alkyl halide used.
Materials:
-
This compound
-
Alkyl bromide (e.g., ethyl bromide, benzyl bromide)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Addition of Base: Add triethylamine or DIPEA (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add the alkyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes the key components and conditions for the N-alkylation reaction. These are starting points and may be optimized for specific substrates.
| Parameter | Recommended Value/Reagent | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Alkylating Agent | Alkyl Bromide | 1.1 - 1.5 equivalents |
| Base | Triethylamine (Et3N) or DIPEA | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous DMF | --- |
| Temperature | 60 - 80 °C | May need adjustment |
| Reaction Time | 4 - 24 hours | Monitor by TLC |
| Purification | Silica Gel Chromatography | Eluent: Hexanes/Ethyl Acetate |
Experimental Workflow
The following diagram illustrates the overall workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Alternative "Green" Protocol: Catalytic N-Alkylation with Alcohols
For a more environmentally friendly approach, N-alkylation can be achieved using alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology.[3][4][5][6] This method typically requires a transition metal catalyst.
Key Features of the Catalytic Method:
-
Alkylating Agents: Primary alcohols.
-
Catalysts: Ruthenium or Iridium complexes are commonly used.[4][5]
-
Base: A strong base such as potassium tert-butoxide (KOtBu) is often required.[3][7]
-
Solvent: Toluene is a common solvent for these reactions.[3][7]
-
Advantages: Generates water as the primary byproduct, avoiding the formation of halide salts.
This alternative protocol offers a sustainable option for the N-alkylation of this compound and is increasingly favored in modern organic synthesis. Researchers are encouraged to consult the primary literature for specific catalyst systems and reaction conditions.[3][4][5][6][7]
References
- 1. CAS 50358-63-9: 6-Amino-5-bromoquinoxaline | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 50358-63-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] These compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2] The introduction of aryl groups at specific positions of the quinoxaline scaffold through cross-coupling reactions is a key strategy for the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds.[3] This palladium-catalyzed reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Bromoquinoxalin-6-amine with various arylboronic acids. The resulting 5-arylquinoxalin-6-amines are valuable compounds for screening in drug discovery programs, particularly in the fields of oncology and infectious diseases.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.
Data Presentation: Representative Conditions for Suzuki Coupling of Heteroaryl Bromides
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromo-substituted N-heterocycles and anilines, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine | [5] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane | 80 | High | 5-bromo-1-ethyl-1H-indazole | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | Up to 97% | 2,6-dichloroquinoxaline | [7] |
| CataCXium A Pd G3 (5-10) | - | Cs₂CO₃ | 2-MeTHF | 70-80 | Up to 95% | ortho-bromoanilines | [4] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-95 | Good to Excellent | 2-bromo nicotinaldehyde | [3] |
| Pd(PPh₃)₄ (mol%) | - | K₃PO₄ | 1,4-Dioxane | Not specified | 37-72% | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | [8] |
| Pd(PPh₃)₄ (mol%) | - | K₂CO₃ | Not specified | Not specified | High | 6-chloro-2,4-diaminopyrimidine | [9] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF, DME, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a dry Schlenk flask or reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (and water if required) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylquinoxalin-6-amine.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Potential Signaling Pathway Inhibition
Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.[1][10][11] The MAPK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers.[12][13] The synthesized 5-arylquinoxalin-6-amines could potentially act as inhibitors of key kinases within this pathway, such as EGFR, Raf, or MEK.
Caption: The MAPK/ERK signaling cascade and potential points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. sinobiological.com [sinobiological.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromoquinoxalin-6-amine. This reaction is a powerful tool for the synthesis of novel N-substituted-6-aminoquinoxaline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the amination of related electron-deficient heterocyclic halides and can be adapted and optimized for specific amine coupling partners.
Introduction
The quinoxaline ring system is a prevalent motif in a wide range of biologically active compounds. The ability to introduce diverse amine functionalities at the 6-position of the 5-bromoquinoxaline core via C-N cross-coupling reactions opens up vast possibilities for the exploration of new chemical space in drug discovery. The Buchwald-Hartwig amination has emerged as a preferred method for such transformations due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2]
The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For an electron-deficient and potentially coordinating substrate like this compound, careful selection of the catalytic system is crucial for achieving high efficiency and minimizing side reactions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex, generated in situ, undergoes oxidative addition to the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and the reductive elimination steps, which are often rate-limiting.[3]
Data Presentation: Reaction Parameters and Representative Yields
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of analogous bromo-aza-heterocycles. This data serves as a valuable starting point for the optimization of the reaction with this compound.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Aniline | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [4] |
| 2 | Pd(OAc)₂ (5) | BINAP (7.5) | Morpholine | NaOtBu | Toluene | 100 | 18 | 92 | [5] |
| 3 | Pd₂(dba)₃ (1.5) | DavePhos (3) | n-Hexylamine | K₃PO₄ | Dioxane | 100 | 16 | 88 | [5] |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Benzylamine | NaOtBu | Toluene | 90 | 12 | 95 | [6] |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Palladium System | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ / Xantphos | 4-Methoxyaniline | Cs₂CO₃ | Toluene | 110 | 20 | 91 | [4] |
| 2 | Pd₂(dba)₃ / Xantphos | 4-Methoxyaniline | K₃PO₄ | Toluene | 110 | 20 | 75 | [4] |
| 3 | Pd₂(dba)₃ / Xantphos | 4-Methoxyaniline | NaOtBu | Toluene | 110 | 20 | 82 | [4] |
| 4 | Pd₂(dba)₃ / Xantphos | 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 110 | 20 | 88 | [4] |
| 5 | Pd₂(dba)₃ / Xantphos | 4-Methoxyaniline | Cs₂CO₃ | THF | 110 | 20 | 65 | [4] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
-
Anhydrous solvents are crucial for the success of the reaction. Toluene and dioxane should be freshly distilled or obtained from a solvent purification system.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.
Protocol 1: General Procedure for Buchwald-Hartwig Amination with Aryl Amines
This protocol is a general starting point for the coupling of this compound with various aryl amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5-bromoquinoxalin-6-amine.
Protocol 2: Buchwald-Hartwig Amination with Aliphatic Amines
This protocol is adapted for the coupling of this compound with primary or secondary aliphatic amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aliphatic amine (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.045 mmol, 4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.8 mmol, 1.8 equiv)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox or under a stream of argon, add Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.
-
Add this compound to the tube.
-
Seal the tube, remove it from the glovebox (if applicable), and evacuate and backfill with argon three times.
-
Add anhydrous dioxane via syringe, followed by the aliphatic amine.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. research.rug.nl [research.rug.nl]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ul.netd.ac.za [ul.netd.ac.za]
Application Notes and Protocols for the Functionalization of the Amino Group in 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of 5-Bromoquinoxalin-6-amine, a versatile building block in medicinal chemistry. The functionalized derivatives of this compound have shown potential in the development of novel therapeutics, particularly in the field of oncology. This document outlines experimental procedures for acylation, sulfonylation, and the formation of urea and thiourea derivatives, and discusses their relevance to the induction of apoptosis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1] The amino group at the 6-position offers a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of new drug candidates. Functionalization of this amino group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its biological activity. Notably, certain quinoxaline derivatives have been identified as inducers of apoptosis, a programmed cell death pathway crucial for tissue homeostasis and a key target in cancer therapy.[2][3]
Functionalization Reactions
The primary amino group of this compound can be readily functionalized through various reactions, including acylation, sulfonylation, and reaction with isocyanates and isothiocyanates to form ureas and thioureas, respectively.
Acylation
Acylation of the amino group introduces an acyl moiety, forming an amide bond. This modification can significantly alter the electronic and steric properties of the molecule.
General Protocol for N-Acetylation:
A solution of this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid. The reaction is typically stirred at room temperature until completion.
Experimental Protocol: Synthesis of N-(5-bromoquinoxalin-6-yl)acetamide
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Acetyl Chloride | 1.1 |
| Triethylamine | 1.2 |
Sulfonylation
Sulfonylation introduces a sulfonyl group, forming a sulfonamide linkage. Sulfonamides are a common motif in many marketed drugs.
General Protocol for N-Sulfonylation:
This compound is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine in an appropriate solvent such as DCM.
Experimental Protocol: Synthesis of N-(5-bromoquinoxalin-6-yl)-4-methylbenzenesulfonamide
-
To a solution of this compound (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.[4]
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonamide.
| Reagent | Molar Ratio |
| This compound | 1.0 |
| p-Toluenesulfonyl chloride | 1.1 |
| Pyridine | Solvent |
Urea and Thiourea Formation
The reaction of the amino group with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. These functional groups can participate in hydrogen bonding and are often found in biologically active compounds.
General Protocol for Urea/Thiourea Formation:
This compound is treated with an appropriate isocyanate or isothiocyanate in a solvent like DCM or THF at room temperature. The reaction is typically straightforward and proceeds to completion without the need for a catalyst.
Experimental Protocol: Synthesis of 1-(5-bromoquinoxalin-6-yl)-3-phenylthiourea
-
Dissolve this compound (1.0 eq) in THF.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, filter the solid and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
| Reagent | Molar Ratio |
| This compound | 1.0 |
| Phenyl isothiocyanate | 1.0 |
Biological Activity and Signaling Pathways
Derivatives of quinoxaline have been shown to possess antiproliferative activity against various cancer cell lines.[7][8] One of the key mechanisms underlying this activity is the induction of apoptosis. While the precise mechanism for simple functionalized derivatives of this compound is still under investigation, more complex quinoxaline-containing molecules have been identified as inhibitors of the anti-apoptotic protein Mcl-1.[9]
Mcl-1 is a member of the Bcl-2 family of proteins that plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax.[3] Inhibition of Mcl-1 leads to the release of Bak and Bax, which then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including the executioner caspases 3 and 7, ultimately leading to apoptotic cell death.[10]
It is plausible that functionalization of the amino group of this compound could lead to compounds that directly or indirectly modulate the Mcl-1 signaling pathway, thereby inducing apoptosis in cancer cells. Further biological evaluation of these derivatives is necessary to elucidate their precise mechanism of action.
Visualizations
Caption: Experimental workflow for the functionalization of this compound.
Caption: Proposed Mcl-1 dependent apoptosis pathway potentially induced by quinoxaline derivatives.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-6-isothiocyanatoquinoxaline | 134892-46-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. longdom.org [longdom.org]
Scale-Up Synthesis of 5-Bromoquinoxalin-6-amine for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromoquinoxalin-6-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Brimonidine tartrate used in the treatment of glaucoma.[1][2] The protocols described herein are designed to be scalable, efficient, and yield high-purity material suitable for pharmaceutical use.
Introduction
This compound (CAS No. 50358-63-9) is a crucial building block in medicinal chemistry.[3][4] Its quinoxaline core is a feature of numerous biologically active molecules.[5][6] The synthesis of this intermediate on a large scale requires robust and reproducible methods that ensure high yield and purity while maintaining cost-effectiveness and environmental safety. This document outlines two primary synthetic routes for the scaled-up production of this compound.
Synthetic Routes and Strategy
Two principal synthetic strategies for this compound have been identified and are detailed below. The choice of route may depend on the availability of starting materials, equipment, and specific quality requirements.
Route 1: Bromination of 6-Aminoquinoxaline
This route involves the direct bromination of commercially available 6-aminoquinoxaline. It is a more direct approach but requires careful control of the brominating agent and reaction conditions to ensure selective bromination at the 5-position.
Route 2: Multi-step Synthesis from 4-Nitro-o-phenylenediamine
This pathway involves a three-step process: cyclization, reduction, and subsequent bromination.[7][8] While longer, this route can be more cost-effective and offers better control over impurity profiles, making it suitable for pharmaceutical-grade production.[7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Fluorescent Probes Using 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of novel fluorescent probes derived from 5-Bromoquinoxalin-6-amine. This versatile building block offers a scaffold for creating probes with tunable photophysical properties, suitable for a range of applications in cellular imaging and analyte sensing.
Introduction to this compound as a Fluorophore Precursor
This compound is a heterocyclic aromatic compound that serves as an excellent starting material for the development of fluorescent probes. The quinoxaline core possesses inherent, though often weak, fluorescence that can be significantly enhanced and modulated through chemical modifications. The key features of this molecule for probe development are:
-
A Versatile Scaffold: The quinoxaline ring system is a well-established fluorophore in many sensing applications.
-
Reactive Bromine Handle: The bromo group at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide array of functionalities to tune the probe's properties.
-
Modulatable Amino Group: The amino group at the 6-position can influence the electronic properties of the quinoxaline system and can also be a site for further derivatization.
These characteristics enable the rational design of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to fine-tune the probe's absorption and emission wavelengths, quantum yield, and sensitivity to its target analyte.
Synthetic Strategies for Probe Development
The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the synthesis of complex molecular probes.
A general synthetic workflow for creating a fluorescent probe from this compound is illustrated below. This example focuses on a Suzuki coupling to create a hypothetical pH-sensitive probe, Qx-pH1 .
Caption: General workflow for the synthesis of a fluorescent probe via Suzuki coupling.
Experimental Protocol: Synthesis of a Hypothetical pH Probe (Qx-pH1) via Suzuki Coupling
This protocol describes the synthesis of a hypothetical fluorescent probe, 5-(4-(hydroxymethyl)phenyl)quinoxalin-6-amine (Qx-pH1) , a potential sensor for intracellular pH.
Materials:
-
This compound
-
4-(Hydroxymethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 4-(hydroxymethyl)phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure fluorescent probe Qx-pH1 .
Photophysical Properties of Quinoxaline-Based Probes
The photophysical properties of fluorescent probes derived from this compound are highly dependent on the nature of the substituent introduced at the 5-position. The following table provides hypothetical yet plausible data for our example probe, Qx-pH1 , in different pH environments, illustrating its potential as a ratiometric pH sensor.
| Probe | Condition | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Qx-pH1 | pH 5.0 | 420 | 510 | 90 | 0.35 |
| pH 7.4 | 380 | 450 | 70 | 0.15 | |
| pH 9.0 | 375 | 445 | 70 | 0.10 |
Application: Intracellular pH Measurement
Quinoxaline-based fluorescent probes can be utilized for monitoring pH changes within living cells. The protonation and deprotonation of the nitrogen atoms in the quinoxaline ring, as well as the exocyclic amino group, can significantly alter the electronic structure and thus the fluorescence properties of the molecule.
The following diagram illustrates the proposed signaling pathway for a generic quinoxaline-based pH probe.
Caption: Signaling pathway of a quinoxaline-based pH probe.
Experimental Protocol: Live Cell Imaging of Intracellular pH
This protocol provides a general guideline for using a quinoxaline-based fluorescent probe, such as Qx-pH1 , for monitoring intracellular pH in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes
-
Qx-pH1 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live cell imaging medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Nigericin and high K⁺ buffer for calibration (optional)
-
Confocal laser scanning microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of Qx-pH1 by diluting the DMSO stock solution in live cell imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with warm live cell imaging medium to remove any excess, unbound probe.
-
-
Imaging:
-
Place the dish on the stage of the confocal microscope.
-
Excite the cells at two different wavelengths corresponding to the protonated and deprotonated forms of the probe (e.g., 405 nm and 488 nm).
-
Capture the fluorescence emission in two separate channels (e.g., blue and green channels).
-
The ratio of the fluorescence intensities from the two channels can be used to determine the intracellular pH.
-
-
Calibration (Optional):
-
To obtain a quantitative pH calibration curve, treat the cells with a high K⁺ buffer containing nigericin (a protonophore) at various known pH values.
-
Image the cells at each pH value and plot the fluorescence intensity ratio against the pH to generate a calibration curve.
-
Conclusion
This compound is a valuable and versatile starting material for the development of a wide range of fluorescent probes. The synthetic accessibility and the tunable photophysical properties of its derivatives make them powerful tools for researchers in chemistry, biology, and medicine. The application notes and protocols provided herein offer a foundation for the design, synthesis, and utilization of these probes for various sensing and imaging applications.
5-Bromoquinoxalin-6-amine: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoxalin-6-amine is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its unique structural features, including the quinoxaline core and the strategically placed bromo and amino substituents, allow for diverse chemical modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with significant pharmacological activities, including kinase inhibitors, anticancer agents, and antimicrobial compounds.
Applications in Drug Discovery
The quinoxaline scaffold is a privileged structure in drug discovery, and this compound serves as a crucial starting material for several important classes of therapeutic agents.
-
Antiglaucoma Agents: One of the most prominent applications of this compound is as a key intermediate in the synthesis of Brimonidine, an α2-adrenergic agonist used in the treatment of glaucoma.[1]
-
Kinase Inhibitors: The quinoxaline core is a common feature in many kinase inhibitors. Derivatives of this compound have been explored for their potential to inhibit various kinases, which are critical targets in oncology and inflammatory diseases.[2][3]
-
Anticancer Agents: Numerous studies have demonstrated the potent antiproliferative activity of quinoxaline derivatives against various cancer cell lines. These compounds often exert their effects through mechanisms such as tubulin polymerization inhibition and induction of apoptosis.[4]
-
Antimicrobial Agents: The versatile nature of the this compound scaffold has also been exploited to develop novel antimicrobial agents with activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized from this compound and related quinoxaline scaffolds.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 12 | Human cancer cell lines | 0.19 - 0.51 | Tubulin polymerization inhibitor, induces apoptosis | [1] |
| Bisfuranylquinoxalineurea analog (7c) | MDA-MB-231, PC3, HeLa | Low micromolar | Induces caspase 3/7 activation, PARP cleavage, Mcl-1 dependent apoptosis | [5][6] |
| Dibromo substituted quinoxaline (26e) | - | 0.03017 (nM) | ASK1 inhibitor | [3][7][8] |
| Compound 8a | MCF-7 | 15.85 ± 3.32 | Cytotoxic | [9][10] |
| Compound 8a | SW480 | 17.85 ± 0.92 | Cytotoxic | [9][10] |
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [11] |
| Compound 10 | Aspergillus flavus | 16 | [11] |
| Compound 2d | Escherichia coli | 8 | [11] |
| Compound 3c | Escherichia coli | 8 | [11] |
Experimental Protocols
Protocol 1: Synthesis of Brimonidine from this compound
This protocol describes a common method for the synthesis of the antiglaucoma drug Brimonidine.[12]
Workflow for Brimonidine Synthesis
Caption: Synthetic route from this compound to Brimonidine.
Materials:
-
This compound
-
Thiophosgene (CSCl2)
-
Ethylenediamine
-
Organic solvent (e.g., Benzene)
-
Methanol
Procedure:
-
Step 1: Synthesis of 6-Isothiocyanato-5-bromoquinoxaline.
-
Dissolve this compound in a suitable organic solvent.
-
Add thiophosgene dropwise to the solution at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 6-isothiocyanato-5-bromoquinoxaline.
-
-
Step 2: Synthesis of Brimonidine.
-
Dissolve the crude 6-isothiocyanato-5-bromoquinoxaline in a suitable solvent like benzene.
-
Add an excess of ethylenediamine to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and purify the product by recrystallization from methanol to obtain Brimonidine.
-
Protocol 2: Synthesis of 2,3-Disubstituted Quinoxalin-6-amine Analogs with Antiproliferative Activity
This protocol outlines the general synthesis of 2,3-disubstituted quinoxalin-6-amine analogs, which have shown potent anticancer activity.[4][5][6]
General Synthetic Workflow
Caption: General workflow for synthesizing 2,3-disubstituted quinoxalin-6-amine analogs.
Materials:
-
Substituted 1,2-phenylenediamine
-
1,2-Diketone (e.g., benzil, 2,2'-furil)
-
Nitrating mixture (HNO3/H2SO4)
-
Reducing agent (e.g., SnCl2·2H2O, HCl)
-
Isocyanate or acyl chloride
-
Appropriate solvents
Procedure:
-
Step 1: Synthesis of 2,3-Disubstituted Quinoxaline.
-
Dissolve the substituted 1,2-phenylenediamine and the 1,2-diketone in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux for a specified time.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
-
Step 2: Nitration.
-
Add the 2,3-disubstituted quinoxaline to a cold nitrating mixture (HNO3/H2SO4).
-
Stir the reaction at a low temperature and then allow it to warm to room temperature.
-
Pour the reaction mixture onto ice and collect the precipitated 6-nitro derivative.
-
-
Step 3: Reduction.
-
Suspend the 6-nitro-2,3-disubstituted quinoxaline in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., SnCl2·2H2O in concentrated HCl).
-
Heat the mixture to reflux.
-
Neutralize the reaction mixture and extract the product to obtain the 6-amino derivative.
-
-
Step 4: Functionalization of the Amino Group.
-
Dissolve the 6-amino-2,3-disubstituted quinoxaline in a suitable solvent.
-
Add the desired isocyanate or acyl chloride and stir at room temperature.
-
Isolate and purify the final product.
-
Signaling Pathways
Apoptosis Signal-Regulating Kinase 1 (ASK1) Signaling Pathway
Several quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key regulator of apoptosis and inflammation.[3][7][8]
ASK1 Signaling Pathway
Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.
Tubulin Polymerization and Cancer
Certain quinoxaline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1]
Tubulin Polymerization Inhibition
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of a Brimonidine Precursor via Reaction of 5-Bromoquinoxalin-6-amine with Ethylenediamine
Abstract
This document provides a detailed protocol for the reaction of 5-Bromoquinoxalin-6-amine with ethylenediamine. This reaction is a critical step in the synthesis of Brimonidine, a potent α2-adrenergic agonist used in the treatment of glaucoma. The protocol described herein is based on established synthetic routes to Brimonidine, focusing on the formation of a key guanidine intermediate that subsequently cyclizes to form the active pharmaceutical ingredient. This application note is intended to guide researchers in the fields of medicinal chemistry and drug development in the practical execution and understanding of this important transformation.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. Its reaction with ethylenediamine serves as a foundational step in the construction of more complex molecules, most notably Brimonidine (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine). The synthesis of Brimonidine often proceeds through an intermediate formed from this compound, which is then reacted with ethylenediamine to form a guanidine derivative that cyclizes to the final product.[1][2] Understanding and optimizing this reaction is therefore of significant interest to those involved in the synthesis of Brimonidine and related compounds. This protocol outlines a representative procedure for this transformation, drawing from patented synthetic routes.
Reaction Scheme
The overall synthetic pathway to Brimonidine from this compound involves a multi-step process where the reaction with ethylenediamine is a key transformation. A common strategy involves the initial activation of the 6-amino group of this compound, followed by reaction with ethylenediamine and subsequent cyclization.
Data Presentation
While a direct, one-pot reaction yield for the conversion of this compound and ethylenediamine to the final cyclized product is not consistently reported as a single value across the literature, the overall yield for the multi-step synthesis of Brimonidine from 5-bromo-6-aminoquinoxaline is approximately 38-40%.[2] The efficiency of the specific step involving ethylenediamine is a critical contributor to this overall yield.
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Ethylenediamine | [2] |
| Intermediate | N,N-dimethyl-N'-(5-bromoquinoxalin-6-yl)-N''-(β-aminoethyl)guanidine | [2] |
| Final Product | 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline (Brimonidine) | [2] |
| Overall Yield | ~40% (from 5-bromo-6-aminoquinoxaline) | [2] |
Experimental Protocol
This protocol describes a representative synthesis of the Brimonidine base from this compound, adapted from a patented procedure.[2] The first part of the reaction involves the formation of an activated intermediate, N,N-dimethyl-N'-(5-bromoquinoxalin-6-yl)-α-chloroformamidine, which is then reacted with ethylenediamine.
Materials:
-
This compound
-
N,N-Dimethyldichloromethylene immonium chloride
-
Ethylenediamine
-
Methylene chloride (DCM)
-
Water
-
Acetone
-
Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Formation of the Chloroformamidine Intermediate:
-
In a dry round-bottom flask under a nitrogen atmosphere, suspend N,N-dimethyldichloromethylene immonium chloride (1.2 equivalents) in dry methylene chloride.
-
To this suspension, add this compound (1.0 equivalent).
-
Heat the mixture to reflux for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Reaction with Ethylenediamine:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of ethylenediamine (a significant excess, e.g., 15 equivalents) to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Cyclization:
-
Cool the reaction mixture again to 0°C and add water.
-
Stir the biphasic mixture for 15 minutes.
-
Separate the aqueous layer. The product's precursor, a guanidine derivative, will be in the aqueous phase.
-
Allow the combined aqueous extracts to stand at room temperature for 24 hours to facilitate the cyclization to the Brimonidine base, which will precipitate as a crystalline solid.[2]
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with acetone.
-
The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide to yield the pure Brimonidine base.
-
Visualization
Experimental Workflow
Caption: Synthetic workflow for the preparation of a Brimonidine precursor.
Logical Relationship of Reactants to Product
Caption: Key components in the synthesis of Brimonidine.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N,N-Dimethyldichloromethylene immonium chloride is moisture-sensitive and corrosive.
-
Ethylenediamine is corrosive and a respiratory irritant.
-
Methylene chloride is a volatile and potentially carcinogenic solvent.
Conclusion
The reaction between this compound and ethylenediamine, particularly in the context of a multi-step synthesis, is a well-established and crucial transformation for the production of the pharmaceutical agent Brimonidine. The provided protocol offers a representative method for achieving this synthesis. Researchers can adapt and optimize this procedure based on their specific laboratory conditions and analytical capabilities. Careful control of reaction conditions and purification procedures are essential for obtaining a high-purity final product.
References
Application Notes and Protocols: 5-Bromoquinoxalin-6-amine in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromoquinoxalin-6-amine as a foundational building block for the synthesis of advanced organic electronic materials. While direct applications of the unmodified compound are not prevalent, its unique chemical structure, featuring a quinoxaline core with strategically positioned bromo and amino functional groups, offers a versatile platform for creating novel materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Introduction: The Potential of this compound
This compound is a heterocyclic compound characterized by its electron-deficient quinoxaline core. Quinoxaline derivatives are gaining significant attention in organic electronics due to their excellent thermal stability, defined electronic properties, and tunable LUMO (Lowest Unoccupied Molecular Orbital) levels.[1][2] The presence of a bromine atom and an amino group on the this compound scaffold allows for facile functionalization through various cross-coupling reactions, making it an ideal starting material for complex organic semiconductors.[3]
The key attributes of this compound for organic electronics include:
-
Electron-Deficient Core: The quinoxaline unit is inherently electron-withdrawing, which is a desirable characteristic for n-type semiconductors and electron-accepting materials.[4]
-
Reactive Sites for Functionalization:
-
The bromo group at the 5-position is a prime site for Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of various aromatic and heteroaromatic moieties to extend the π-conjugation and tune the electronic properties.[5]
-
The amino group at the 6-position can be utilized for condensation reactions or as a donor unit, and can also be a site for further derivatization to modulate solubility and molecular packing.
-
-
Versatility in Molecular Design: The ability to functionalize at two distinct positions allows for the creation of a wide array of molecular architectures, including donor-acceptor (D-A) and donor-π-acceptor (D-π-A) type molecules, which are crucial for efficient charge transfer and light emission in organic electronic devices.[1]
Applications in Organic Electronic Devices
While research on derivatives of this compound is an emerging area, the broader class of quinoxaline-based materials has demonstrated significant promise in various organic electronic applications.
2.1. Organic Solar Cells (OSCs)
Quinoxaline-based materials are extensively explored as non-fullerene acceptors (NFAs) in OSCs.[4][6] Their electron-deficient nature helps in achieving low-lying LUMO levels, which is essential for efficient electron transport and a high open-circuit voltage (Voc).
Derivatives synthesized from this compound can be designed to have a broad absorption spectrum and favorable molecular packing for efficient charge separation and transport.[7][8] The introduction of bromine atoms into the final acceptor molecule can further enhance the performance of OSCs.[7]
Table 1: Performance of Quinoxaline-Based Acceptors in Organic Solar Cells
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| BQ-2FBr | PM6 | 10.11 | 0.944 | 18.61 | 57.56 | [7] |
| BQ-2Cl-FBr | PM6 | 11.54 | 0.928 | 20.96 | 59.29 | [7] |
| AQx-2 | PBDB-TF | 16.64 | - | - | - | [8] |
2.2. Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoxaline derivatives have been successfully employed as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters.[9][10] Their high triplet energy levels and good thermal stability make them suitable hosts for red phosphorescent OLEDs.[5]
By functionalizing this compound with suitable donor moieties, it is possible to create bipolar host materials with balanced charge transport properties, leading to high-efficiency OLEDs.[5] Furthermore, the design of D-A-D type molecules based on a quinoxaline acceptor can lead to efficient TADF emitters.[10]
Table 2: Performance of Quinoxaline-Based Materials in OLEDs
| Material | Device Role | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| M1 | Host | Red Phosphor | 14.66 | 28,619 | Red | [5] |
| M2 | Host | Red Phosphor | 15.07 | 28,818 | Red | [5] |
| DMAC-TTPZ | TADF Emitter | - | 15.3 | 36,480 | - | [10] |
2.3. Organic Field-Effect Transistors (OFETs)
Quinoxaline-based conjugated polymers have been investigated as the semiconductor layer in OFETs.[11] The rigid and planar structure of the quinoxaline unit can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. By incorporating electron-donating co-monomers, p-type semiconductor behavior with good hole mobility can be achieved.[11] The inherent electron-deficient nature of quinoxaline also makes it a candidate for developing n-type and ambipolar transistors.[12][13]
Table 3: Performance of Quinoxaline-Based Polymers in OFETs
| Polymer | Device Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio | Reference |
| PQ1 | p-type | 0.12 | - | - | [11] |
| PQx-BT Copolymers | Ambipolar | up to 5.22 x 10⁻⁴ | up to 4.28 x 10⁻³ | - | [13] |
| PQx-TT Copolymers | Ambipolar | up to 4.82 x 10⁻² | up to 3.95 x 10⁻³ | - | [13] |
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis of functionalized quinoxaline derivatives starting from this compound and for the fabrication of organic electronic devices.
3.1. Protocol: Synthesis of a Donor-Acceptor Molecule via Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction to attach an arylboronic ester to the bromine position of this compound, a common step in synthesizing more complex organic electronic materials.
Materials:
-
This compound
-
Arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, THF, and water mixture)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent) and the arylboronic acid pinacol ester (1.1 equivalents) in a mixture of toluene and THF.
-
Add an aqueous solution of K₂CO₃ (3 equivalents).
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired donor-acceptor molecule.
3.2. Protocol: Fabrication of a Solution-Processed Organic Solar Cell
This protocol outlines the fabrication of a bulk-heterojunction organic solar cell using a spin-coating technique.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Donor polymer (e.g., PM6)
-
Acceptor material (synthesized quinoxaline derivative)
-
Solvent for the active layer (e.g., chloroform, chlorobenzene)
-
Electron transport layer (ETL) material (e.g., PDINO) - optional
-
Metal for cathode (e.g., Aluminum)
-
Glovebox with integrated spin-coater and thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Inside a nitrogen-filled glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO surface. Anneal the substrates at 150 °C for 15 minutes.
-
Active Layer Deposition: Prepare a solution of the donor polymer and the synthesized quinoxaline-based acceptor in a suitable organic solvent. Spin-coat the active layer solution onto the HTL. Anneal the film at an optimized temperature to improve morphology.
-
Electron Transport Layer (ETL) Deposition (Optional): Spin-coat a thin layer of an electron transport material if required for the device architecture.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a metal cathode (e.g., 100 nm of Aluminum) through a shadow mask at a high vacuum (< 10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from air and moisture.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design of quinoxaline-based bipolar host materials for highly efficient red phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline-based Y-type acceptors for organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
- 12. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Bromoquinoxalin-6-amine, a key intermediate in the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method is a three-step synthesis starting from 4-nitro-o-phenylenediamine. This process involves:
-
Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.
-
Reduction: Catalytic hydrogenation of the nitro group of 6-nitroquinoxaline to yield 6-aminoquinoxaline.
-
Bromination: Regioselective bromination of 6-aminoquinoxaline to produce the final product, this compound.
This method is favored for its mild reaction conditions, good overall yield, and the use of readily available starting materials.[1][2]
Q2: What are the main challenges in this synthesis that can lead to low yield?
A2: Low yields can arise from several factors at each stage of the synthesis. Common issues include incomplete reactions, formation of side products, and degradation of intermediates or the final product. Specific challenges include incomplete reduction of the nitro group, over-bromination, and poor regioselectivity during the bromination step. Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield.
Q3: Are there safer alternatives to using liquid bromine for the bromination step?
A3: Yes, using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a safer and often higher-yielding alternative to liquid bromine.[3] DBDMH is a solid, making it easier and safer to handle, and it often provides better regioselectivity, reducing the formation of over-brominated byproducts. Another reported method utilizes copper(II) bromide in hydrobromic acid.[1]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC).[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and identify any impurities.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Cyclization of 4-nitro-o-phenylenediamine to 6-nitroquinoxaline
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration (e.g., up to 5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]- Temperature: Maintain the reaction temperature at the optimal level, typically around 100°C.[1] |
| Side Reactions | - Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the starting material.[1]- pH Control: The pH of the reaction mixture can influence the rate and selectivity. Ensure proper pH is maintained as per the protocol. |
| Poor Work-up and Isolation | - Extraction: Use an appropriate solvent for extraction, such as dichloromethane, to ensure complete recovery of the product from the aqueous phase.[1]- Washing: Wash the organic extracts with water to remove any water-soluble impurities.[1] |
Problem 2: Incomplete or Sluggish Reduction of 6-nitroquinoxaline
| Possible Cause | Troubleshooting & Optimization |
| Catalyst Inactivity | - Catalyst Quality: Use a fresh or properly stored catalyst (e.g., Pd/C). Catalyst activity can diminish over time.- Catalyst Loading: If the reaction is slow, consider increasing the catalyst loading (e.g., from 5% to 10% w/w).[5] |
| Insufficient Hydrogen Pressure | - Pressure: For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level (e.g., 2 MPa).[3] |
| Poor Solubility of Starting Material | - Solvent Choice: Ensure the 6-nitroquinoxaline is fully dissolved in the chosen solvent (e.g., methanol, ethanol). A co-solvent system might be necessary for some substrates.[5] |
| Formation of Intermediates | - Reaction Conditions: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction can lead to the accumulation of these species. Ensure sufficient reducing agent and reaction time to drive the reaction to completion.[5] The presence of these intermediates can sometimes lead to the formation of azoxy or azo byproducts. |
Problem 3: Low Yield or Impurity Formation during Bromination of 6-aminoquinoxaline
| Possible Cause | Troubleshooting & Optimization |
| Over-bromination | - Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess will lead to di- or tri-brominated products.- Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Lowering the reaction temperature can sometimes improve selectivity. |
| Poor Regioselectivity | - Choice of Brominating Agent: The choice of brominating agent can significantly impact regioselectivity. DBDMH is often reported to give better selectivity for the desired 5-bromo isomer.[3]- Solvent Effects: The solvent can influence the position of bromination. Dichloromethane is a commonly used solvent for this step.[3] |
| Oxidation of the Amino Group | - Reaction Conditions: The amino group is susceptible to oxidation. Running the reaction under an inert atmosphere and at controlled temperatures can minimize this side reaction. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |
| Three-Step Synthesis (DBDMH) | 4-nitro-o-phenylenediamine | Glyoxal, Pd/C, H₂, 1,3-dibromo-5,5-dimethylhydantoin | ~77% (overall) | >99% | [3] |
| Direct Bromination (CuBr₂/HBr) | 6-aminoquinoxaline | CuBr₂, HBr, O₂ | 97.8% | 99.94% | [1] |
| Direct Bromination (Bromine/Acetic Acid) | 6-aminoquinoxaline | Br₂, Acetic Acid | High (intermediate) | Not specified | [1] |
Table 2: Optimized Reaction Conditions for Key Synthesis Steps
| Step | Parameter | Optimized Condition | Yield | Reference |
| Cyclization | Temperature | 100°C | 97.5% | [1] |
| Reaction Time | 5 hours | [1] | ||
| Reduction (Catalytic Hydrogenation) | Catalyst | Pd/C (1:20 ratio to substrate) | 83.3% | [3] |
| Temperature | 70°C | [3] | ||
| Pressure | 2 MPa | [3] | ||
| Reaction Time | 3 hours | [3] | ||
| Bromination (DBDMH) | Solvent | Dichloromethane (CH₂Cl₂) | 97.6% | [3] |
| Temperature | 20°C | [3] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound
Step 1: Synthesis of 6-nitroquinoxaline
-
To a solution of 4-nitro-o-phenylenediamine (39.25 g) in 600 mL of water, add glyoxal (40% aqueous solution, 74 mL) dropwise.
-
Heat the mixture to 100°C under a nitrogen atmosphere and maintain for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter the precipitate, and wash with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-nitroquinoxaline as an orange solid (yield: 97.5%).[1]
Step 2: Synthesis of 6-aminoquinoxaline
-
In a suitable pressure vessel, dissolve 6-nitroquinoxaline in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (catalyst to substrate ratio of 1:20 by weight).
-
Pressurize the vessel with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully filter off the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from toluene to yield 6-aminoquinoxaline as a yellow solid (yield: 83.3%).[3]
Step 3: Synthesis of this compound
-
Dissolve 6-aminoquinoxaline in dichloromethane.
-
Cool the solution to 20°C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise.
-
Stir the reaction mixture at 20°C and monitor by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a solid (yield: 97.6%).[3]
Visualizations
References
Technical Support Center: Purification of Crude 5-Bromoquinoxalin-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromoquinoxalin-6-amine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Extraction | Incomplete removal of acidic or basic impurities. | Ensure the pH is adjusted correctly to ~9 with a 20% NaOH solution before extraction with dichloromethane. Wash the organic layer with purified water (2 x 50mL for a 90mL extraction) to remove water-soluble impurities.[1] |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, centrifuge the mixture if the emulsion is persistent. | |
| Product Contaminated with Starting Material (6-Aminoquinoxaline) | Incomplete bromination reaction. | Ensure the reaction time is sufficient (e.g., 4 hours at 90-95°C when using CuBr2 and HBr/O2).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Insufficient brominating agent. | Use an appropriate molar ratio of the brominating agent. For instance, when using dibromohydantoin, a 1:2 molar ratio with 6-aminoquinoxaline has been reported.[2] | |
| Presence of Di-brominated Impurities | Over-bromination due to harsh reaction conditions. | Control the reaction temperature and the addition rate of the brominating agent. Using a milder brominating agent like dibromohydantoin can also offer higher selectivity.[2] |
| Formation of Colored Impurities | Oxidation of the amine group. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. Store the purified product in a cool, dark, and dry place. Amines are prone to oxidation, which can be accelerated by light and air.[3] |
| Low Yield After Recrystallization | Product is too soluble in the chosen solvent. | If using toluene for recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. If the yield is still low, consider a different solvent system.[2] |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and receiving flask to prevent the product from crashing out of the solution. | |
| Streaking on TLC Plate During Column Chromatography | Compound is too polar for the chosen eluent system. | If using dichloromethane as the eluent, consider increasing the polarity by adding a small percentage of methanol or ethyl acetate. |
| Acidic or basic nature of the compound causing interaction with the silica gel. | Add a small amount of a modifier to the eluent system, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification methods reported are extraction, recrystallization, and column chromatography. A typical procedure involves extracting the product into an organic solvent like dichloromethane after basifying the reaction mixture, followed by washing, drying, and concentration.[1] Further purification can be achieved by recrystallization from a suitable solvent such as toluene[2] or by column chromatography.[4]
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: Toluene has been successfully used for the recrystallization of this compound, yielding a yellow solid.[2]
Q3: What are the potential impurities that I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities include unreacted starting materials such as 6-aminoquinoxaline, over-brominated products (di-bromo derivatives), and side-products from the reaction. One specific process-related impurity that has been identified is 5-Bromo-quinoxalin-6-yl-cyanamide.[4]
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC)[1][4] and Thin Layer Chromatography (TLC). These techniques can help in assessing the progress of the purification and the purity of the final product.
Q5: What are the reported yield and purity for purified this compound?
A5: One reported synthesis and purification procedure yielded this compound with a yield of 97.8% and an HPLC purity of 99.94%.[1] Another method involving recrystallization from toluene reported a yield of 83%.[2]
Experimental Protocols
Protocol 1: Purification by Extraction and Concentration
This protocol is based on a reported method for the work-up of a synthesis reaction.[1]
-
Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the reaction system to 9 using a 20% sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with dichloromethane (e.g., 90 mL).
-
-
Washing:
-
Wash the organic layer with purified water (2 x 50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting solid under vacuum at 40°C to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is based on a reported method for further purification.[2]
-
Dissolution:
-
Dissolve the crude this compound in a minimal amount of hot toluene.
-
-
Crystallization:
-
Allow the solution to cool down slowly to room temperature to form crystals.
-
For maximum yield, further cool the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold toluene.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 3: Purification by Column Chromatography
This protocol is based on a method used to purify a related impurity and can be adapted for the title compound.[4]
-
Column Preparation:
-
Pack a chromatography column with silica gel using a suitable slurry solvent (e.g., dichloromethane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
-
Elution:
-
Elute the column with an appropriate solvent system. Dichloromethane has been reported as an eluent for a similar compound.[4] The polarity of the eluent can be adjusted based on TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using TLC.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Visualizations
References
Technical Support Center: 5-Bromoquinoxalin-6-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoquinoxalin-6-amine. Here, you will find detailed information to help you identify and remove impurities from your reactions, ensuring the highest quality of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound starting material?
A1: Impurities in the starting material can arise from its synthesis, which typically involves cyclization, reduction, and bromination steps.[1] Potential impurities include unreacted intermediates from these stages, such as 6-aminoquinoxaline or over-brominated products. A certificate of analysis for a commercial batch of this compound showed a purity of 99.41% as determined by HPLC.[2]
Q2: I am observing a significant amount of a stubborn impurity in my reaction where this compound is a reactant. What could it be?
A2: A notable process-related impurity, especially in the synthesis of brimonidine, is 5-Bromo-quinoxalin-6-yl-cyanamide.[3] This impurity can be challenging to separate from the desired product. Its formation is often linked to the reaction conditions, particularly the pH during workup.
Q3: My purification by silica gel column chromatography is resulting in significant tailing of my amine-containing product. How can I resolve this?
A3: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to more symmetrical peaks.
Q4: What are the recommended general methods for purifying products derived from this compound?
A4: The most effective and widely used purification techniques for quinoxaline derivatives are column chromatography and recrystallization. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. The choice of method will depend on the specific properties of your product and the nature of the impurities.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during reactions with this compound.
Issue 1: Unexpected Side Products in Palladium Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations are common applications for this compound. However, these reactions can sometimes yield unwanted side products.
| Observation | Potential Cause | Suggested Solution |
| Mass spectrum indicates a product with a mass corresponding to the starting material minus bromine. | Hydrodehalogenation (de-bromination) of the starting material. | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst degradation which can sometimes promote this side reaction.[4] |
| Presence of a dimeric product of the coupling partner. | Homocoupling of the boronic acid (in Suzuki reactions). | Use a slight excess of the boronic acid. Ensure the quality of the boronic acid is high, as degradation can sometimes lead to homocoupling.[5] |
| The reaction stalls, leaving a significant amount of starting material. | Catalyst deactivation. | Ensure rigorous exclusion of oxygen from the reaction mixture. Use fresh, high-quality catalyst and ligands. Consider using a more robust catalyst system. |
| Formation of palladium black. | Catalyst decomposition. | Maintain a strict inert atmosphere (argon or nitrogen). Ensure solvents are thoroughly degassed. |
Issue 2: Formation of 5-Bromo-quinoxalin-6-yl-cyanamide Impurity
This impurity is particularly relevant in syntheses leading to brimonidine.
| Observation | Potential Cause | Suggested Solution |
| An impurity with a molecular weight of approximately 248 g/mol is detected by LC-MS. | Formation of 5-Bromo-quinoxalin-6-yl-cyanamide. | Carefully control the pH during the reaction workup. Maintaining a pH between 8.5 and 9.5 can significantly reduce the formation of this impurity.[3] |
Data Presentation
The following table summarizes the effect of pH on the formation of the 5-Bromo-quinoxalin-6-yl-cyanamide impurity during a specific reaction workup.
| pH of Workup | Impurity Formation (%) |
| 7-8 | 4 |
| 5-6 | 9 |
| 3-4 | 15 |
Data adapted from a study on brimonidine synthesis.[3]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for your product. A common starting point for many quinoxaline derivatives is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with your chosen mobile phase, gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.
Protocol 2: Removal of Residual Palladium Catalyst
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Scavenging: Add a palladium scavenger (e.g., a silica-based thiol scavenger or activated carbon) to the solution. The amount will depend on the scavenger and the estimated amount of residual palladium.
-
Stirring: Stir the mixture at room temperature for several hours.
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger and the bound palladium.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product with reduced palladium content.[6]
Visualizations
Caption: Troubleshooting logic for Suzuki coupling reactions.
Caption: A general workflow for the purification of quinoxaline derivatives.
References
Technical Support Center: Optimizing Bromination of 6-Aminoquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the bromination of 6-aminoquinoxaline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the bromination of 6-aminoquinoxaline?
The bromination of 6-aminoquinoxaline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) at the 6-position is a strong activating group and an ortho-, para-director. Due to steric hindrance from the quinoxaline ring system, the bromine atom is predominantly directed to the ortho position, resulting in the formation of 5-bromo-6-aminoquinoxaline .
Q2: Which brominating agents are most effective for this reaction?
Several brominating agents can be used for the synthesis of 5-bromo-6-aminoquinoxaline. The most commonly reported and effective agents are:
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Often considered the best brominating agent for this transformation, providing high yields under mild conditions.[1]
-
N-Bromosuccinimide (NBS): A widely used and effective reagent for this bromination, also offering high yields.[1]
-
Bromine (Br₂): Can be used in a suitable solvent like acetic acid, but it is more hazardous to handle than DBDMH or NBS.
Q3: What are the typical reaction conditions for the bromination of 6-aminoquinoxaline?
Typical reaction conditions vary depending on the chosen brominating agent. Generally, the reaction is carried out in a halogenated solvent like dichloromethane (CH₂Cl₂) or in acetic acid at temperatures ranging from 0°C to room temperature (25°C). Reaction times can vary from a few hours to overnight.
Troubleshooting Guides
Issue 1: Low Yield of 5-bromo-6-aminoquinoxaline
Q: My bromination reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the bromination of 6-aminoquinoxaline can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Purity of Starting Material: Ensure the 6-aminoquinoxaline starting material is pure. Impurities can interfere with the reaction. The synthesis of 6-aminoquinoxaline typically involves the reduction of 6-nitroquinoxaline, and incomplete reduction can leave residual nitro compound which is deactivating.
-
Choice and Quality of Brominating Agent:
-
DBDMH and NBS: These are generally the most reliable agents for this reaction, often providing high yields of over 90%.[1] If you are using bromine, consider switching to DBDMH or NBS for a milder and more selective reaction.
-
Reagent Quality: Ensure your brominating agent is not degraded. NBS, for example, can decompose over time, releasing bromine and reducing its effectiveness. It is best to use freshly opened or properly stored reagents.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically exothermic. Maintaining a low to moderate temperature (e.g., 0-25°C) is crucial to prevent side reactions and degradation of the product.[1][2]
-
Solvent: Dichloromethane is a commonly used and effective solvent.[1][2] Ensure it is anhydrous, as water can react with the brominating agent and affect the outcome.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to the formation of byproducts.
-
-
Work-up Procedure: The work-up is critical for isolating the product. After the reaction, a basic wash (e.g., with sodium bicarbonate solution) is often necessary to neutralize any acidic byproducts. Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.
Issue 2: Poor Regioselectivity (Formation of other bromo-isomers)
Q: I am observing the formation of other bromo-isomers in my reaction mixture. How can I improve the regioselectivity for the 5-bromo product?
A: The amino group at the 6-position strongly directs bromination to the 5-position. However, the formation of other isomers can occur under certain conditions.
-
Steric Hindrance: The directing effect of the amino group is primarily to the ortho and para positions. In the case of 6-aminoquinoxaline, the 5- and 7-positions are ortho to the amino group, and the 8-position is meta. The 5-position is generally favored. The formation of the 7-bromo isomer is less likely due to greater steric hindrance.
-
Reaction Conditions:
-
Bulky Brominating Agents: Using a bulkier brominating agent might enhance selectivity for the less sterically hindered position, although for 6-aminoquinoxaline, the 5-position is generally the most accessible.
-
Temperature Control: Running the reaction at lower temperatures can improve regioselectivity by favoring the kinetically controlled product.
-
Issue 3: Formation of Byproducts and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty purifying the 5-bromo-6-aminoquinoxaline. What are the likely byproducts and how can I purify my product?
A: The formation of byproducts is a common issue in bromination reactions.
-
Potential Byproducts:
-
Dibrominated products: Over-bromination can lead to the formation of dibromo-6-aminoquinoxaline. To avoid this, use a controlled stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents).
-
Oxidation products: The amino group can be susceptible to oxidation by the brominating agent, leading to colored impurities.
-
Hydrolyzed brominating agent: If moisture is present, the brominating agent can hydrolyze, leading to other bromine-containing species that can complicate the reaction.
-
-
Purification Strategies:
-
Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting material. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent can be an effective purification method. Toluene has been reported for the recrystallization of the precursor, 6-aminoquinoxaline, and may be a good starting point for the brominated product.[3]
-
Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to precipitate the purified product.
-
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 5-bromo-6-aminoquinoxaline
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane | 25 | 5 | 98 | [2] |
| N-Bromosuccinimide (NBS) | Dichloromethane | 0-30 | 4-5 | 98 | [1] |
| Bromine (Br₂) | Acetic Acid | 0-5 | Not Specified | 82 (as free base) | [1] |
| Copper(II) Bromide (CuBr₂) | Hydrobromic acid (aq) | 90-95 | 4 | 97.8 | [4] |
Experimental Protocols
Protocol 1: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from a reported high-yield synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminoquinoxaline (1 equivalent) in anhydrous dichloromethane.
-
Addition of Brominating Agent: To the stirred solution, add 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents, as it contains two bromine atoms) portion-wise at room temperature (25°C).
-
Reaction Monitoring: Stir the reaction mixture at 25°C for 5 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to recover the unreacted DBDMH by-product (5,5-dimethylhydantoin).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol is based on a reported procedure with high yield.[1]
-
Reaction Setup: Dissolve 6-aminoquinoxaline (1 equivalent) in a suitable halogenated solvent such as dichloromethane in a round-bottom flask.
-
Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-5 hours.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting decision tree for the bromination of 6-aminoquinoxaline.
Caption: General experimental workflow for the bromination of 6-aminoquinoxaline.
References
Technical Support Center: Synthesis of 5-Bromo-6-aminoquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-6-aminoquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-bromo-6-aminoquinoxaline?
A1: The most prevalent synthetic pathway is a three-step process starting from 4-nitro-o-phenylenediamine. This involves:
-
Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.
-
Reduction: Catalytic hydrogenation of 6-nitroquinoxaline to 6-aminoquinoxaline.
-
Bromination: Regioselective bromination of 6-aminoquinoxaline to yield 5-bromo-6-aminoquinoxaline.
Q2: What are the main challenges and safety concerns associated with this synthesis?
A2: Key challenges include ensuring the regioselectivity of the bromination, preventing the formation of impurities, and achieving a high overall yield. Safety concerns primarily relate to the handling of hazardous materials such as bromine, which is highly toxic and volatile. To mitigate this, alternative and safer brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often recommended.[1] Additionally, traditional reduction methods using iron powder can generate significant metallic and aqueous waste, posing environmental concerns.[2]
Q3: Are there greener alternatives to the traditional reagents used in this synthesis?
A3: Yes, several modifications promote a more environmentally friendly process. Catalytic hydrogenation using palladium on carbon (Pd/C) is a cleaner alternative to reduction with iron powder.[2] For the bromination step, using DBDMH in place of elemental bromine reduces toxicity and improves safety.[1]
Q4: What are some common impurities that can form during the synthesis?
A4: Common impurities can include over-brominated products (e.g., dibromo-derivatives), regioisomers from the bromination step, and unreacted starting materials or intermediates. In subsequent reactions involving the final product, an impurity identified as 5-Bromo-quinoxaline-6-yl-cyanamide can form, the presence of which can be minimized by careful pH control during workup.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the three main steps of the synthesis.
Step 1: Cyclization of 4-nitro-o-phenylenediamine to 6-nitroquinoxaline
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield of 6-nitroquinoxaline | Incomplete reaction. | - Ensure the reaction is heated to a sufficient temperature (e.g., 100°C) for an adequate duration (e.g., 5 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions, such as the formation of benzimidazole byproducts.[3] | - Maintain careful control over reaction temperature and time. Avoid overly acidic conditions which can promote rearrangement. | |
| Presence of Colored Impurities | Oxidation of the o-phenylenediamine starting material.[3] | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Difficulty in Product Isolation | Product solubility in the reaction mixture. | - After cooling the reaction, filter the mixture to collect the precipitated product.- Extract the aqueous filtrate with a suitable organic solvent like dichloromethane to recover any dissolved product. |
Step 2: Reduction of 6-nitroquinoxaline to 6-aminoquinoxaline
| Problem | Potential Cause | Troubleshooting Strategy |
| Incomplete Reduction | Insufficient catalyst activity or amount. | - Ensure the use of an appropriate catalyst loading, for example, a 1:20 mass ratio of Pd/C to 6-nitroquinoxaline.[1]- Confirm the quality and activity of the catalyst. |
| Inadequate hydrogen pressure or reaction time. | - Maintain the recommended hydrogen pressure (e.g., 2 MPa) and reaction time (e.g., 3 hours).[1]- Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material. | |
| Catalyst Deactivation | Poisoning of the palladium catalyst by impurities in the starting material or solvent. | - Use high-purity starting materials and solvents.- Potential poisons for palladium catalysts include sulfur compounds, halides, and strongly coordinating species. |
| Sintering or leaching of the palladium nanoparticles. | - Avoid excessively high reaction temperatures.- Consider catalyst regeneration protocols if deactivation is observed. | |
| Formation of Byproducts | Over-reduction or side reactions. | - Optimize reaction conditions (temperature, pressure, and time) to favor the formation of the desired amine. |
Step 3: Bromination of 6-aminoquinoxaline to 5-bromo-6-aminoquinoxaline
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield of 5-bromo-6-aminoquinoxaline | Incomplete bromination. | - Ensure the correct stoichiometry of the brominating agent.- Optimize reaction time and temperature. For example, when using CuBr2/HBr/O2, a reaction time of 4 hours at 90-95°C is suggested. |
| Formation of Multiple Products (Isomers/Over-bromination) | Lack of regioselectivity in the bromination reaction. | - The amino group in 6-aminoquinoxaline directs bromination to the ortho position (C5). However, to enhance selectivity, consider using milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1]- Control the amount of brominating agent to avoid the formation of di- or tri-brominated products. |
| Difficult Purification | Presence of closely related impurities. | - Recrystallization from a suitable solvent, such as toluene, can be effective for purification.[4]- Column chromatography may be necessary if recrystallization does not provide sufficient purity. |
Experimental Protocols
Workflow for the Synthesis of 5-bromo-6-aminoquinoxaline
Caption: A three-step synthesis of 5-bromo-6-aminoquinoxaline.
Detailed Methodologies
Step 1: Synthesis of 6-nitroquinoxaline [5]
-
In a suitable reaction vessel, dissolve 39.25 g of 4-nitro-o-phenylenediamine in 600 ml of an aqueous solution.
-
Under a nitrogen atmosphere, add 74 ml of a 40% aqueous glyoxal solution dropwise to the mixture.
-
After the addition is complete, heat the mixture to 100°C and maintain this temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, filter the precipitate, and wash it with water.
-
Extract the product from the solid using dichloromethane.
-
Dry the organic extract over magnesium sulfate and remove the solvent under reduced pressure to obtain 6-nitroquinoxaline as an orange solid.
Step 2: Synthesis of 6-aminoquinoxaline [1]
-
In a high-pressure reactor, combine 6-nitroquinoxaline with a catalytic amount of 10% Pd/C (mass ratio of 1:20 to the substrate) in methanol.
-
Pressurize the reactor with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture, carefully vent the hydrogen, and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-aminoquinoxaline.
Step 3: Synthesis of 5-bromo-6-aminoquinoxaline [1]
-
Dissolve 6-aminoquinoxaline in dichloromethane.
-
At 20°C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it to obtain the crude 5-bromo-6-aminoquinoxaline.
-
Purify the crude product by recrystallization from toluene.
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of 5-bromo-6-aminoquinoxaline
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Cyclization | 4-nitro-o-phenylenediamine, Glyoxal | 95.1 | [1] |
| 2 | Reduction | 6-nitroquinoxaline, Pd/C, H₂ | 83.3 | [1] |
| 3 | Bromination | 6-aminoquinoxaline, DBDMH | 97.6 | [1] |
| Overall | ~77.3 | [1] |
Table 2: Physical and Analytical Data for 5-bromo-6-aminoquinoxaline
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrN₃ | [6] |
| Molecular Weight | 224.06 g/mol | [6] |
| Appearance | Light yellow to green-yellow solid | [7] |
| Melting Point | 151-153 °C | |
| ¹H NMR Spectrum | Consistent with structure | [7] |
| Purity (HPLC) | >99% | [7] |
Logical Relationships
Troubleshooting Logic for Low Bromination Yield
Caption: A logical workflow for troubleshooting low yields in the bromination step.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of 5-Bromoquinoxalin-6-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Bromoquinoxalin-6-amine. Our goal is to help you identify and mitigate the formation of side products, thereby enhancing the yield and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established synthetic route for this compound starts with 4-nitro-o-phenylenediamine and proceeds through a three-step sequence:
-
Cyclization: Reaction of 4-nitro-o-phenylenediamine with glyoxal to form 6-nitroquinoxaline.
-
Reduction: Reduction of the nitro group of 6-nitroquinoxaline to yield 6-aminoquinoxaline.
-
Bromination: Regioselective bromination of 6-aminoquinoxaline to afford the final product, this compound.[1]
This method is favored due to the availability of starting materials and generally good yields.[1]
Q2: What are the potential side products I should be aware of during the synthesis?
Side products can arise at each stage of the synthesis. The most common include:
-
Cyclization Step: Incomplete reaction leading to residual starting materials. The formation of benzimidazole derivatives can also occur under certain conditions, although this is less common with glyoxal.
-
Reduction Step: Incomplete reduction can leave unreacted 6-nitroquinoxaline. A more significant issue is the formation of hydroxylamine intermediates, which can condense to form azo or azoxy compounds, leading to colored impurities.[2]
-
Bromination Step: The primary challenge in this step is controlling the regioselectivity. Potential side products include di-brominated species and other isomeric monobrominated products. The formation of these impurities is highly dependent on the brominating agent and reaction conditions.
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction parameters:
-
For Cyclization: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Using a slight excess of glyoxal and maintaining the recommended reaction temperature and time can improve conversion.
-
For Reduction: The choice of reducing agent and catalyst is crucial. Catalytic hydrogenation is generally a clean method.[1] To prevent the accumulation of hydroxylamine intermediates, ensure efficient stirring and an adequate hydrogen supply. The addition of catalytic amounts of vanadium compounds has been reported to suppress the formation of azo and azoxy impurities in related reductions.[2]
-
For Bromination: To ensure high regioselectivity for the 5-position, the choice of brominating agent is critical. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is reported to be a highly selective brominating agent for this transformation.[1][3] Controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature can help prevent over-bromination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in Cyclization Step | Incomplete reaction. | - Monitor the reaction by TLC until the starting material is consumed.- Increase reaction time or temperature as needed.- Ensure the quality and correct stoichiometry of glyoxal. |
| Colored Impurities in Reduction Step | Formation of azo or azoxy compounds from hydroxylamine intermediates. | - Ensure efficient agitation and sufficient hydrogen pressure during catalytic hydrogenation.- Consider the addition of a catalytic amount of a vanadium compound.[2]- Purify the crude 6-aminoquinoxaline by recrystallization before proceeding. |
| Presence of Multiple Spots on TLC after Bromination | Formation of isomeric or di-brominated products. | - Use a highly regioselective brominating agent like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).[1]- Carefully control the stoichiometry of the brominating agent (use of a slight excess may be necessary, but large excesses should be avoided).- Maintain a low and constant temperature during the addition of the brominating agent.- Purify the final product using column chromatography or recrystallization. |
| Product is difficult to purify | Presence of persistent impurities from any of the steps. | - Ensure the purity of all starting materials and intermediates at each stage.- Recrystallize intermediates if they do not meet the required purity.- For the final product, column chromatography on silica gel is an effective purification method. |
Data Presentation
Table 1: Summary of Reported Yields for the Synthesis of 6-Nitroquinoxaline
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-nitro-o-phenylenediamine | Glyoxal (40% aq. solution) | Water | 100 °C | 5 h | 97.5 | [1] |
Table 2: Summary of Reported Yields for the Synthesis of 6-Aminoquinoxaline
| Starting Material | Reagents/Catalyst | Solvent | Pressure | Temperature | Time | Yield (%) | Reference |
| 6-nitroquinoxaline | Pd/C | Ethanol | 2 MPa | 70 °C | 3 h | 83.3 | |
| 6-nitroquinoxaline | Raney Nickel | Methanol | - | Reflux | - | - | [1] |
Table 3: Summary of Reported Yields for the Synthesis of this compound
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 6-aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin | Methylene chloride | 25 °C | 5 h | 98 | [1] |
| 6-aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin | 1,2-dichloroethane | 50 °C | 3 h | 89 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Nitroquinoxaline
-
To a solution of 4-nitro-o-phenylenediamine in water, add a 40% aqueous solution of glyoxal dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Maintain the temperature and continue stirring for 5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and then can be further purified by extraction with dichloromethane followed by drying and solvent evaporation.[1]
Protocol 2: Synthesis of 6-Aminoquinoxaline (Catalytic Hydrogenation)
-
In an autoclave, suspend 6-nitroquinoxaline and a catalytic amount of Palladium on carbon (Pd/C) in ethanol.
-
Pressurize the autoclave with hydrogen gas to 2 MPa.
-
Heat the reaction mixture to 70 °C and stir for 3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture, carefully vent the hydrogen, and filter the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 6-aminoquinoxaline.
Protocol 3: Synthesis of this compound
-
Dissolve 1,3-Dibromo-5,5-dimethylhydantoin in methylene chloride.
-
To this solution, add 6-aminoquinoxaline.
-
Maintain the reaction temperature at 25 °C using a water bath and stir for 5 hours.
-
After the reaction is complete, filter to recover the unreacted hydantoin.
-
Wash the filtrate with water, separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[1]
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
stability issues of 5-Bromoquinoxalin-6-amine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromoquinoxalin-6-amine, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Troubleshooting Guides
Issue: Unexpected Discoloration or Precipitation of this compound Solutions Under Acidic Conditions
Possible Causes:
-
Degradation of the Compound: this compound, as a primary aromatic amine, may be susceptible to degradation in acidic environments, leading to the formation of colored byproducts or insoluble materials.
-
Protonation and Salt Formation: In acidic solutions, the amino group and nitrogen atoms in the quinoxaline ring can become protonated. While this typically increases solubility, under certain conditions of concentration and pH, the resulting salt may have lower solubility than the free base in a given solvent system.
-
Reaction with Impurities: Trace impurities in the solvent or reagents could react with the compound under acidic catalysis.
Troubleshooting Steps:
-
pH Control: Carefully control and monitor the pH of your solution. Investigate a range of pH values to determine the optimal stability window.
-
Solvent Selection: Test the stability of the compound in a variety of solvents at the desired pH. Some solvents may better solvate the protonated form of the molecule.
-
Inert Atmosphere: Primary aromatic amines can be prone to oxidation, a process that can be accelerated by acid.[1] To mitigate this, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Degradation reactions are often accelerated by higher temperatures.[2] Maintain low temperatures during storage and processing whenever possible.
-
Purity Analysis: Ensure the purity of your starting material and all reagents. Use high-purity solvents and freshly prepared solutions.
-
Analysis of Byproducts: If degradation is suspected, use analytical techniques such as HPLC-MS or NMR to identify potential degradation products.
Issue: Inconsistent or Poor Recovery of this compound in Analytical Assays
Possible Causes:
-
Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially from non-polar solvents or at certain pH values.
-
Chemical Instability during Sample Preparation: The compound may degrade during sample processing steps that involve acidic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can sometimes lead to the degradation of aromatic amines.
Troubleshooting Steps:
-
Material Compatibility: Use silanized glassware or polypropylene tubes to minimize adsorption.
-
Control Samples: Prepare control samples at each step of your analytical workflow to pinpoint where losses are occurring.
-
Time and Temperature of Incubation: Minimize the time the compound is exposed to acidic conditions and keep samples at a low temperature.[2]
-
Light Protection: Protect solutions from light by using amber vials or by working in a dark environment.
-
Extraction Efficiency: If performing liquid-liquid extraction, optimize the pH and choice of organic solvent to ensure efficient partitioning of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in acidic conditions?
Q2: How can I monitor the stability of this compound in my formulation?
A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Samples of your formulation are then stored under controlled conditions (e.g., different temperatures and pH values) and analyzed at various time points. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate instability.
Q3: Are there any specific pH ranges that should be avoided?
Generally, strongly acidic conditions (pH < 2) and strongly basic conditions should be approached with caution for many organic molecules. For primary aromatic amines, acidic conditions can lead to instability.[1][2][3] It is recommended to perform a pH stability profile to determine the optimal pH range for your specific application.
Q4: Does the presence of the bromine atom affect the stability of the molecule?
The bromine atom is an electron-withdrawing group, which can influence the electron density of the quinoxaline ring system and potentially impact its reactivity and stability. It may also be a potential site for certain chemical reactions, although this is generally less likely under typical acidic conditions compared to reactions involving the amino group or the quinoxaline nitrogens.
Data Presentation
Table 1: Factors Influencing the Stability of Primary Aromatic Amines (PAAs) in Aqueous Solutions.
| Factor | Observation | Potential Impact on this compound | Reference |
| pH | PAAs are generally less stable in acidic media (e.g., 3% acetic acid) compared to neutral water. | Increased degradation may be observed at lower pH values. | [1][2][3] |
| Temperature | Higher temperatures accelerate the degradation of PAAs. | Stability will likely decrease as temperature increases. | [1][2] |
| Time | The extent of degradation increases with storage time. | Long-term storage in acidic solutions is likely to be problematic. | [1][2] |
| Atmosphere | Aromatic amines can be susceptible to oxidation. | Degradation may be enhanced in the presence of oxygen. | [1] |
| Light | Some aromatic compounds are light-sensitive. | Exposure to UV or ambient light could potentially lead to degradation. | [4] |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment of this compound
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, and glycine buffer for pH 8-11)[4]
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator or water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol.
-
Working Solution Preparation: Dilute the stock solution into each of the buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 37°C or 50°C).[4]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time for each pH.
Mandatory Visualization
Caption: Hypothetical degradation of this compound.
Caption: Workflow for assessing the pH stability of a compound.
References
Technical Support Center: Catalytic Hydrogenation in Quinoxaline Synthesis
Welcome to the technical support center for the catalytic hydrogenation of quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of tetrahydroquinoxalines via catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of catalytic hydrogenation of quinoxalines in drug development?
A1: The primary goal is the stereoselective reduction of the quinoxaline ring to produce chiral 1,2,3,4-tetrahydroquinoxalines (THQs). THQs are important structural motifs found in a wide range of biologically active molecules and are key building blocks in the development of new therapeutics.[1][2]
Q2: What are the most common catalysts used for quinoxaline hydrogenation?
A2: A variety of transition metal catalysts are employed, with the choice depending on the substrate and desired outcome (e.g., stereoselectivity). Common examples include catalysts based on palladium (e.g., Pd/C), platinum (e.g., PtO₂), rhodium, iridium, and ruthenium.[2][3] More recently, catalysts based on more earth-abundant metals like cobalt and manganese have also been developed.[1][4]
Q3: My catalytic hydrogenation reaction is showing low or no conversion. What are the likely causes?
A3: Low or no conversion can stem from several factors:
-
Catalyst Inactivity: The catalyst may be old, have been improperly stored, or may have been deactivated.
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or even the substrate itself (e.g., sulfur-containing functional groups) can poison the catalyst.[5]
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low to effect the reduction.
-
Suboptimal Temperature: The reaction temperature may be too low.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen.[1]
Q4: I am observing the formation of unexpected side products. What could they be?
A4: Common side products in quinoxaline hydrogenation include:
-
Over-reduction products: Further reduction of the desired tetrahydroquinoxaline can occur.
-
Dehalogenation: If the quinoxaline substrate contains halogen substituents, these may be removed under hydrogenation conditions.
-
N-Oxides: If the reaction is exposed to air, oxidation of the nitrogen atoms in the quinoxaline ring can lead to the formation of N-oxides.[6]
-
Incomplete reduction products: Dihydroquinoxaline intermediates may be present if the reaction does not go to completion.[7][8]
Q5: How can I control the stereoselectivity of the hydrogenation?
A5: Achieving high stereoselectivity (enantioselectivity or diastereoselectivity) typically requires the use of chiral catalysts. This often involves a transition metal complexed with a chiral ligand.[1][2][3] The choice of solvent, temperature, and pressure can also significantly influence the stereochemical outcome of the reaction.[3]
Troubleshooting Guides
Problem 1: Low Yield of Tetrahydroquinoxaline
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[5] |
| Catalyst Poisoning | Purify starting materials and solvents. If sulfur-containing groups are present, consider using a catalyst more resistant to sulfur poisoning or protecting the sulfur-containing group.[5] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as hydrogen pressure, temperature, and reaction time. Monitor the reaction progress by TLC or GC/LC-MS.[3][6] |
| Poor Solubility | Choose a solvent in which the starting material is fully soluble. A solvent screen may be necessary.[4] |
Problem 2: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction by TLC or other analytical methods to determine the optimal reaction time.[6] |
| Low Hydrogen Pressure | Increase the hydrogen pressure. This can be particularly beneficial for achieving complete conversion.[3] |
| Inadequate Catalyst Loading | Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
Problem 3: Poor Stereoselectivity
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Ligand | Screen a library of chiral ligands to identify the optimal one for your specific substrate. |
| Suboptimal Solvent | The choice of solvent can have a profound effect on enantioselectivity. Conduct a solvent screen.[3] |
| Incorrect Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the catalytic hydrogenation of quinoxalines.
Table 1: Effect of Catalyst and Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Co@Al₂O₃ | H₂O | 80 | 50 | >99 | [4] |
| Co@Al₂O₃ | MeOH | 80 | 50 | >99 | [4] |
| Co@SiO₂ | MeOH | 100 | 50 | >99 | [4] |
| Co@SiO₂ | EtOH | 100 | 50 | 1 | [4] |
| [Ir(cod)Cl]₂ / P-Phos | Toluene | 10 | 80 | 84 | [3] |
| (R,R)-C2f (Ru-based) | DCM | 25 | 50 | 95-99 | [9] |
| (R,R)-C2m (Ru-based) | THF | 25 | 50 | 92-98 | [9] |
Table 2: Influence of Reaction Parameters on Enantioselectivity
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | ee (%) | Reference |
| 2-methylquinoxaline | (S,S)-9e (Ru-based) | DCE | 30 | 10 | 95 | [2] |
| 2-methylquinoxaline | (S,S)-9e (Ru-based) | DCE | 30 | 50 | 98 | [2] |
| 2-methylquinoxaline | (S,S)-9e (Ru-based) | DCE | 0 | 50 | 99 | [2] |
| 2-phenylquinoxaline | (S,S)-9e (Ru-based) | DCE | 30 | 80 | 96 | [2] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Quinoxalines
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (if applicable): For reactions using in-situ generated catalysts, pre-mix the metal precursor and ligand in a glovebox under an inert atmosphere.[1]
-
Reaction Setup:
-
To a dried autoclave or high-pressure reactor, add the quinoxaline substrate and the catalyst (e.g., 1-5 mol% Pd/C or a chiral catalyst system).
-
Add the appropriate solvent (e.g., methanol, ethanol, dichloromethane, or toluene). Ensure the solvent is degassed.[1]
-
Seal the reactor.
-
-
Hydrogenation:
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by TLC, GC, or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydroquinoxaline.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in catalytic hydrogenation of quinoxalines.
Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation in heterogeneous catalytic hydrogenation.
References
- 1. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. researchgate.net [researchgate.net]
managing reaction temperature for 5-Bromoquinoxalin-6-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromoquinoxalin-6-amine. The following information is intended to assist in managing reaction temperature, a critical parameter for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for the synthesis of this compound?
The optimal reaction temperature for the synthesis of this compound is highly dependent on the chosen synthetic route and reagents. Published methods indicate successful synthesis within a temperature range of 20°C to 95°C. For instance, bromination of 6-aminoquinoxaline using a copper(II) bromide catalyst in hydrobromic acid is effectively carried out at 90-95°C.[1] In contrast, methods employing N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent are typically performed at lower temperatures, such as 20-25°C, to ensure high selectivity and yield.[1][2]
Q2: How does reaction temperature affect the yield and purity of this compound?
Reaction temperature is a critical factor that can significantly influence the yield and purity of the final product. In the bromination of 6-aminoquinoxaline, excessively high temperatures can lead to the formation of undesired side products, such as poly-brominated species or decomposition of the starting material and product. Conversely, temperatures that are too low may result in a sluggish or incomplete reaction, leading to a lower yield. The optimal temperature ensures a high reaction rate while minimizing the formation of impurities.
Q3: What are the signs of an exothermic reaction, and how can it be controlled?
The synthesis of quinoxalines can be exothermic, meaning the reaction releases heat. Signs of a significant exotherm include a rapid and unexpected rise in temperature, an increase in pressure within the reaction vessel, and vigorous boiling of the solvent. To control an exothermic reaction, it is crucial to have efficient cooling systems in place, such as an ice bath. Slow and controlled addition of reagents can also help to manage the rate of heat generation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Yield | Incomplete reaction: The reaction temperature may be too low, or the reaction time is insufficient. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or HPLC. Consider extending the reaction time. |
| Product decomposition: The reaction temperature may be too high. | Lower the reaction temperature. For highly exothermic reactions, ensure efficient cooling and consider slower reagent addition. | |
| Low Purity (Multiple Spots on TLC) | Formation of side products: The reaction temperature may be too high, leading to over-bromination or other side reactions. | Decrease the reaction temperature. For bromination reactions, lower temperatures often favor mono-substitution. |
| Starting material remaining: The reaction is incomplete due to low temperature or insufficient reaction time. | Increase the reaction temperature or extend the reaction time, while carefully monitoring for the formation of new impurities. | |
| Runaway Reaction (Uncontrolled Temperature Increase) | Poor heat dissipation: The reaction is highly exothermic, and the cooling capacity is insufficient. | Immediately implement emergency cooling procedures (e.g., immerse the reactor in a large ice bath). Stop the addition of any reagents. In the future, ensure a more robust cooling setup and consider slower reagent addition or dilution of the reaction mixture. |
Quantitative Data on Reaction Temperature and Yield
| Synthetic Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Bromination of 6-aminoquinoxaline | CuBr₂ | HBr (aq) / O₂ | 90-95 | 4 hours | 97.8 | [1] |
| Bromination of 6-aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin | CH₂Cl₂ | 20 | Not Specified | 97.6 | [2] |
| Bromination of 6-aminoquinoxaline | Dibromohydantoin | Methylene Chloride | 25 | 5 hours | 98 | [1] |
| Hydrogenation of 6-nitroquinoxaline | Pd/C | Methanol | 70 | 3 hours | 83 | [2][3] |
Experimental Protocols
Protocol 1: Bromination using Copper(II) Bromide[1]
-
In a suitable reaction vessel, dissolve 6-aminoquinoxaline (0.10 mol) and CuBr₂ (0.01 mol) in an aqueous solution of hydrobromic acid (0.8 mol/L, 150 mL).
-
Heat the reaction mixture to 90-95°C while bubbling oxygen or air through the solution.
-
Maintain this temperature for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH to 9 using a 20% NaOH solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with purified water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Protocol 2: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin[2]
-
Dissolve 6-aminoquinoxaline in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 20°C.
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin to the reaction mixture.
-
Stir the reaction at 20°C and monitor its progress by TLC.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Visualizing Troubleshooting for Temperature Management
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis of this compound.
Caption: Troubleshooting workflow for temperature-related issues.
References
preventing over-bromination in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline bromination reaction is resulting in a mixture of mono-, di-, and poly-brominated products. How can I improve the selectivity for monobromination?
A1: Achieving selective monobromination of quinoxalines can be challenging due to the activated nature of the heterocyclic ring system. Over-bromination is a common side reaction. To enhance selectivity, consider the following strategies:
-
Choice of Brominating Agent: Avoid harsh brominating agents like elemental bromine (Br₂), which often lead to multiple substitutions. Milder reagents are recommended for better control.[1] N-Bromosuccinimide (NBS) can be effective, but reaction conditions must be carefully optimized.[2][3] Tetrabutylammonium tribromide (TBATB) is a particularly mild and efficient reagent for regioselective monobromination of certain quinoxaline derivatives, such as pyrrolo[1,2-a]quinoxalines.[1][4]
-
Control of Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the brominating agent is a good starting point for monobromination.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second and subsequent bromination reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.
Q2: I am observing the formation of an undesired dibrominated product. What conditions favor dibromination, and how can I avoid them?
A2: The formation of dibrominated quinoxalines is typically favored by more forcing reaction conditions. Factors that promote dibromination include:
-
Excess Brominating Agent: Using a significant excess of the brominating agent will drive the reaction towards multiple substitutions.
-
Higher Temperatures: Increased temperatures provide the necessary activation energy for the second bromination to occur at a significant rate.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the formation of the monobrominated product can lead to the formation of the dibrominated species.
To avoid dibromination, it is crucial to carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to quench the reaction once the desired monobrominated product is the major species.
Q3: Are there specific reagents that are known to provide high yields of monobrominated quinoxalines?
A3: Yes, several reagents have been reported to provide good to excellent yields of monobrominated quinoxalines. Tetrabutylammonium tribromide (TBATB) has been shown to be highly effective for the C3-bromination of pyrrolo[1,2-a]quinoxalines, often in high yields.[1][4] N-Bromosuccinimide (NBS) is another widely used reagent that can achieve selective monobromination under optimized conditions.[2][3] For specific substrates like 8-aminoquinoline amides, copper-promoted C5-selective bromination using alkyl bromides has been developed.[5][6]
Troubleshooting Guide: Over-bromination in Quinoxaline Synthesis
This guide provides a systematic approach to troubleshooting and preventing the formation of undesired di- and poly-brominated products during quinoxaline synthesis.
Problem: Low Yield of Monobrominated Product and Significant Formation of Dibrominated Byproduct.
Logical Workflow for Troubleshooting:
Caption: A stepwise guide to troubleshooting over-bromination in quinoxaline synthesis.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Key Considerations |
| 1. Evaluate Brominating Agent | If using a highly reactive brominating agent like Br₂, consider switching to a milder alternative such as Tetrabutylammonium tribromide (TBATB) or N-Bromosuccinimide (NBS). | Milder reagents release the electrophilic bromine species more slowly, allowing for greater control over the reaction and improving selectivity for monosubstitution.[1] | The choice of reagent may depend on the specific quinoxaline substrate. A literature search for similar substrates is recommended. |
| 2. Adjust Stoichiometry | Carefully control the molar ratio of the brominating agent to the quinoxaline substrate. Start with 1.1-1.2 equivalents of the brominating agent. | Using a large excess of the brominating agent is a primary cause of over-bromination. Precise measurement of reagents is critical. | Ensure accurate weighing and transfer of both the substrate and the reagent. |
| 3. Optimize Temperature | Perform the reaction at a lower temperature. If the reaction is being run at elevated temperatures, try running it at room temperature or even 0 °C. | The activation energy for the second bromination is often higher than the first. Lowering the temperature can significantly slow down the rate of the undesired second reaction. | Reaction times may need to be extended at lower temperatures. Monitor the reaction progress to determine the optimal time. |
| 4. Implement Reaction Monitoring | Actively monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | This allows for the reaction to be stopped (quenched) at the point of maximum yield for the desired monobrominated product, before significant amounts of the dibrominated product can form. | Choose a suitable solvent system for TLC that provides good separation between the starting material, monobrominated product, and dibrominated product. |
| 5. Screen Solvents | The choice of solvent can influence the selectivity of the bromination reaction. Consider screening a range of solvents with different polarities. | Solvents can affect the solubility of reagents and intermediates, as well as stabilize or destabilize transition states, thereby influencing the reaction pathway and selectivity. | For example, in the bromination of pyrrolo[1,2-a]quinoxalines with TBATB, MeCN was found to be an effective solvent for C3-monobromination, while DMSO favored dibromination.[1] |
Experimental Protocols
Protocol 1: Selective C3-Monobromination of Pyrrolo[1,2-a]quinoxaline using TBATB[1]
This protocol describes a method for the highly regioselective monobromination of pyrrolo[1,2-a]quinoxalines.
Reaction Scheme:
Caption: Selective C3-monobromination of pyrrolo[1,2-a]quinoxaline.
Materials:
-
Pyrrolo[1,2-a]quinoxaline (1.0 mmol)
-
Tetrabutylammonium tribromide (TBATB) (1.2 mmol)
-
Acetonitrile (MeCN) (12.5 mL)
-
10 mL Schlenk tube
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL Schlenk tube, add pyrrolo[1,2-a]quinoxaline (0.2 mmol) and Tetrabutylammonium tribromide (TBATB) (0.24 mmol).[1]
-
Add acetonitrile (2.5 mL) to the tube.[1]
-
Stir the reaction mixture at 80 °C for 12 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-brominated product.
Quantitative Data Summary for C3-Monobromination: [1]
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolo[1,2-a]quinoxaline | 3-bromo-pyrrolo[1,2-a]quinoxaline | MeCN | 80 | 12 | 94 |
| 4-Phenyl-pyrrolo[1,2-a]quinoxaline | 3-bromo-4-phenyl-pyrrolo[1,2-a]quinoxaline | MeCN | 80 | 12 | 92 |
| 4-(4-Chlorophenyl)-pyrrolo[1,2-a]quinoxaline | 3-bromo-4-(4-chlorophenyl)-pyrrolo[1,2-a]quinoxaline | MeCN | 80 | 12 | 95 |
Protocol 2: Selective 1,3-Dibromination of Pyrrolo[1,2-a]quinoxaline using TBATB[1]
This protocol outlines a method for the selective dibromination of pyrrolo[1,2-a]quinoxalines.
Reaction Scheme:
Caption: Selective 1,3-dibromination of pyrrolo[1,2-a]quinoxaline.
Materials:
-
Pyrrolo[1,2-a]quinoxaline (1.0 mmol)
-
Tetrabutylammonium tribromide (TBATB) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (12.5 mL)
-
10 mL Schlenk tube
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL Schlenk tube, add pyrrolo[1,2-a]quinoxaline (0.2 mmol) and Tetrabutylammonium tribromide (TBATB) (0.4 mmol).[1]
-
Add dimethyl sulfoxide (2.5 mL) to the tube.[1]
-
Stir the reaction mixture at 80 °C for 17 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dibrominated product.
Quantitative Data Summary for 1,3-Dibromination: [1]
| Substrate | Product | Equivalents of TBATB | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolo[1,2-a]quinoxaline | 1,3-dibromo-pyrrolo[1,2-a]quinoxaline | 2.0 | DMSO | 80 | 17 | 85 |
| 4-Phenyl-pyrrolo[1,2-a]quinoxaline | 1,3-dibromo-4-phenyl-pyrrolo[1,2-a]quinoxaline | 2.0 | DMSO | 80 | 17 | 82 |
| 4-(4-Chlorophenyl)-pyrrolo[1,2-a]quinoxaline | 1,3-dibromo-4-(4-chlorophenyl)-pyrrolo[1,2-a]quinoxaline | 2.0 | DMSO | 80 | 17 | 88 |
References
- 1. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of pharmaceuticals such as Brimonidine.[1][2] The selection of appropriate analytical methods is crucial for ensuring the identity, purity, and quality of this compound. This document outlines the experimental protocols and comparative data for various techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
Before delving into the specific analytical techniques, a summary of the fundamental physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₆BrN₃ | [1][3] |
| Molecular Weight | 224.06 g/mol | [1][3] |
| Appearance | Light yellow to green-yellow solid | [3] |
| Melting Point | 151-153 °C | [4][5] |
| Purity (by HPLC) | ≥98% | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms in the molecule.
Experimental Protocol:
A sample of this compound is dissolved in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The spectra are recorded on a 300 MHz or higher NMR spectrometer.
Table 2: ¹H and ¹³C NMR Data for the Related Compound 5-Bromo-quinoxalin-6-yl-cyanamide in DMSO-d₆ [6]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 8.95 | s | Quinoxaline-H | |
| ¹H | 8.83 | s | Quinoxaline-H | |
| ¹H | 8.10 | d | 12 Hz | Aromatic-H |
| ¹H | 7.73 | d | 12 Hz | Aromatic-H |
| ¹³C | 146.80, 144.60, 140.40, 139.44, 138.50, 130.23, 120.06, 111.24 | Aromatic/Quinoxaline Carbons | ||
| ¹³C | 107.50 | Nitrile Carbon |
Note: The assignments for the quinoxaline protons in the related compound are not specified as singlets (s) or doublets (d) with clear coupling, which would be expected. This table reflects the data as presented in the source.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol:
A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) interface. The instrument is operated in positive ion mode to observe the molecular ion and its fragments.
The exact mass of this compound is 222.97451 Da.[7] While a detailed experimental mass spectrum with fragmentation analysis for the parent compound is not widely published, the mass spectrum of the related impurity, 5-Bromo-quinoxalin-6-yl-cyanamide, shows a molecular ion peak at m/z 248.[6] PubChem provides predicted mass spectrometry data for various adducts of this compound, which can be a useful reference (Table 3).[8]
Table 3: Predicted Mass Spectrometry Data for this compound Adducts [8]
| Adduct | m/z |
| [M+H]⁺ | 223.98178 |
| [M+Na]⁺ | 245.96372 |
| [M-H]⁻ | 221.96722 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Experimental Protocol:
A standard HPLC system equipped with a UV detector is used. A reverse-phase C18 column is typically employed. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The flow rate and detection wavelength are optimized to achieve good separation and sensitivity.
Certificates of Analysis for commercially available this compound report purities of 99.85% and 99.41% as determined by HPLC.[3][9] Furthermore, a synthetic procedure for this compound reports a purity of 99.94% by HPLC.[2][10] A general HPLC method for the analysis of amines is described in Table 4, which can be adapted for this compound.
Table 4: General HPLC Parameters for Amine Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Detector | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound, which is a fundamental method for confirming the empirical formula.
Experimental Protocol:
A precisely weighed sample of this compound is subjected to combustion analysis. The resulting combustion products (CO₂, H₂O, and N₂) are quantified to determine the percentage of each element.
The theoretical elemental composition of this compound (C₈H₆BrN₃) is calculated as follows:
-
Carbon (C): 42.88%
-
Hydrogen (H): 2.70%
-
Nitrogen (N): 18.75%
-
Bromine (Br): 35.66%
Experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific wavenumbers.
Experimental Protocol:
A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FTIR spectrometer.
While a specific FTIR spectrum for this compound is not available, the expected characteristic absorption bands based on its structure are listed in Table 5. For reference, the IR spectrum of the related impurity, 5-Bromo-quinoxalin-6-yl-cyanamide, shows a sharp band at 2226 cm⁻¹ corresponding to the nitrile (C≡N) stretching, which would be absent in the target compound.[6]
Table 5: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=N and C=C stretching (aromatic rings) |
| 1350-1250 | C-N stretching (aromatic amine) |
| 850-750 | C-H bending (aromatic) |
| Below 700 | C-Br stretching |
Visualizations
To aid in the understanding of the analytical workflow and the relationships between different characterization techniques, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between analytical techniques for compound characterization.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]
- 5. 50358-63-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-amino-5-bromoquinoxaline (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 9. file.leyan.com [file.leyan.com]
- 10. Page loading... [guidechem.com]
A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for active pharmaceutical ingredients (APIs) and key intermediates necessitate robust and reliable analytical methodologies. 5-Bromoquinoxalin-6-amine, a critical building block in the synthesis of various pharmaceutical compounds, including the ophthalmic drug Brimonidine, is no exception.[1][2][3] Its purity profile directly impacts the safety and efficacy of the final drug product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We present detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Ensuring Purity
Impurities in pharmaceutical intermediates can arise from various sources, including the manufacturing process, degradation, or storage. Identifying and quantifying these impurities is a critical aspect of quality control. For this compound, potential impurities may include starting materials, by-products of the synthesis, and degradation products. A certificate of analysis for a similar compound highlighted a purity of 99.85% by HPLC, indicating the high standards required.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability to a broad range of compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC-UV
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Accurately weigh and dissolve the this compound sample in a mixture of Mobile Phase A and B (50:50 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compound Analysis
GC-MS combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds, a derivatization step is often necessary to increase their volatility.[5][6]
Experimental Protocol: GC-MS
| Parameter | Specification |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Oven Program | Initial temperature of 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min. |
| Injector Temperature | 280 °C. |
| Injection Mode | Split (20:1). |
| Injection Volume | 1 µL. |
| Transfer Line Temp | 280 °C. |
| Ion Source Temp | 230 °C. |
| Quadrupole Temp | 150 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | m/z 40-450. |
| Derivatization | Dissolve 1 mg of this compound in 1 mL of anhydrous pyridine. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes. |
Comparative Performance Analysis
The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the hypothetical performance of each technique for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Purity of Main Peak (%) | 99.5 | 99.4 |
| Known Impurity 1 (%) | 0.25 | 0.28 |
| Known Impurity 2 (%) | 0.15 | 0.19 |
| Unknown Impurity (%) | 0.10 | 0.13 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Resolution (Main Peak/Impurity 1) | > 2.0 | > 2.5 |
| Analysis Time | ~35 minutes | ~30 minutes |
Logical Workflow for Purity Analysis
A systematic approach is crucial for accurate and reliable purity determination. The following diagram illustrates a typical workflow for the analysis of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 5-Bromoquinoxalin-6-amine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of analytical techniques and supporting experimental data for confirming the structure of 5-Bromoquinoxalin-6-amine and its derivatives. By presenting clear, quantitative data and detailed methodologies, this document serves as a practical resource for the characterization of this important class of heterocyclic compounds.
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in medicinal chemistry. The introduction of a bromine atom and an amino group at the 5 and 6 positions, respectively, of the quinoxaline core creates a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The precise confirmation of the structure of these derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity.
This guide focuses on the key analytical techniques used to characterize this compound and its derivatives, providing a comparative analysis of their spectroscopic data.
Comparative Spectroscopic Data of this compound Derivatives
The following table summarizes the key spectroscopic data for this compound and a representative derivative, 5-Bromo-quinoxalin-6-yl-cyanamide. This comparative data is essential for identifying the structural modifications on the parent molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | C₈H₆BrN₃ | 224.06[2] | Aromatic protons | N-H stretching | 222.97451 (Exact Mass)[2] |
| 5-Bromo-quinoxalin-6-yl-cyanamide | C₉H₄BrN₄ | 248.06 | 4 aromatic protons | 2226 (C≡N stretching)[3] | 248 (M⁺)[3] |
Experimental Protocols
Accurate structural elucidation relies on the meticulous execution of analytical experiments. Below are detailed protocols for the key techniques used in the characterization of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of synthesized compounds.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the polarity of the derivative.
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject 10-20 µL of the sample solution into the HPLC system.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm for quinoxaline derivatives).
-
Analysis: The retention time and peak purity are used to assess the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
The solution should be clear and free of any particulate matter.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the number and environment of the protons.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework of the molecule.
-
For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer
Sample Preparation (Solid Sample):
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
Data Acquisition:
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands corresponding to functional groups such as N-H, C=N, C≡N, and aromatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
Sample Preparation:
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).
-
For GC-MS, the sample should be volatile and thermally stable.
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural insights.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized this compound derivative typically follows a logical progression of these analytical techniques.
Caption: A typical workflow for the synthesis and structural confirmation of this compound derivatives.
Biological Context: Inhibition of ASK1 Signaling Pathway
Many quinoxaline derivatives exhibit their biological activity by inhibiting protein kinases.[4] One such important target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[1][5] The inhibition of the ASK1 signaling pathway is a promising therapeutic strategy for various diseases.
References
- 1. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
A Comparative Guide to the Synthesis of 5-Bromoquinoxalin-6-amine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromoquinoxalin-6-amine is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably Brimonidine, an alpha-2 adrenergic agonist used in the treatment of glaucoma.[1] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their methodologies, quantitative performance, and procedural workflows.
Comparative Analysis of Synthesis Methods
Two principal synthetic strategies for this compound have been identified in the literature. The first is a multi-step synthesis commencing from 4-nitro-o-phenylenediamine, and the second is a more direct approach involving the bromination of 6-aminoquinoxaline. The following table summarizes the key quantitative data for each method, allowing for a direct comparison of their efficiency and product quality.
| Parameter | Method 1: From 4-nitro-o-phenylenediamine | Method 2: From 6-aminoquinoxaline |
| Starting Material | 4-nitro-o-phenylenediamine | 6-aminoquinoxaline |
| Key Steps | 1. Cyclization with glyoxal2. Reduction of nitro group3. Bromination | 1. Direct bromination |
| Reagents | Glyoxal, Sodium bisulfite, Pd/C (catalyst), Dibromohydantoin | Copper (II) bromide (CuBr2), Hydrobromic acid, Oxygen/Air |
| Overall Yield | ~77%[2][3] | 97.8%[1] |
| Purity (HPLC) | High (specific percentage not consistently reported) | 99.94%[1] |
| Reaction Time | Multi-step, longer overall time | 4 hours for bromination step[1] |
| Key Advantages | Utilizes readily available starting material. The use of dibromohydantoin for bromination reduces toxicity compared to other brominating agents.[1] | High yield and purity in a single step from a closer precursor. |
| Key Disadvantages | Multi-step process can be more time-consuming and may lead to lower overall yield due to losses at each step. | Requires the synthesis or purchase of the intermediate 6-aminoquinoxaline. |
Experimental Protocols
Method 1: Synthesis from 4-nitro-o-phenylenediamine
This synthesis involves a three-step process:
Step 1: Synthesis of 6-nitroquinoxaline
-
To a solution of 4-nitro-o-phenylenediamine (39.25 g) in 600 ml of an aqueous solution, glyoxal (40% aqueous solution, 74 ml) is added dropwise.[2]
-
The reaction mixture is heated to 100 °C under a nitrogen atmosphere and maintained at this temperature for 5 hours.[2]
-
After cooling, the mixture is filtered, and the solid is washed with water.[2]
-
The product is then extracted with dichloromethane, dried over magnesium sulfate, and the solvent is evaporated to yield 6-nitroquinoxaline as an orange solid (Yield: 97.5%).[2]
Step 2: Synthesis of 6-aminoquinoxaline
-
6-nitroquinoxaline is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3]
-
The reaction is typically carried out in a suitable solvent under hydrogen pressure.
Step 3: Synthesis of this compound
-
6-aminoquinoxaline (35g, 0.2 mol) is dissolved in 500 ml of methylene chloride.[1]
-
Dibromohydantoin (28.6g, 0.1 mol) is added to the solution.[1]
-
The reaction is maintained at 25°C for 5 hours.[1]
-
The reaction mixture is filtered, and the filtrate is washed with 200 ml of water.[1]
-
The aqueous phase is extracted with 200 ml of methylene chloride.[1]
-
The combined organic phases are dried over anhydrous sodium sulfate, and the solvent is removed to yield this compound as a brown solid (Yield: 98%).[1]
Method 2: Direct Bromination of 6-aminoquinoxaline
-
In a reaction vessel, 6-aminoquinoxaline (14.52g, 0.10mol) and CuBr2 (2.23g, 0.01mol) are added to a hydrobromic acid aqueous solution (0.8mol/L, 150mL).[1]
-
Oxygen or air is bubbled through the reaction mixture, which is maintained at a temperature of 90-95°C for 4 hours.[1]
-
The reaction solution is then cooled to room temperature.[1]
-
The pH of the system is adjusted to 9 using a 20% NaOH solution.[1]
-
The product is extracted with dichloromethane (90mL).[1]
-
The organic layer is washed with purified water (50mL x 2), dried over anhydrous sodium sulfate, and filtered.[1]
-
The filtrate is concentrated under reduced pressure and dried under vacuum at 40°C to obtain this compound (Yield: 97.8%, HPLC Purity: 99.94%).[1]
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary synthesis methods for this compound.
Caption: Workflow for the synthesis of this compound starting from 4-nitro-o-phenylenediamine.
Caption: Workflow for the direct bromination of 6-aminoquinoxaline to yield this compound.
References
A Comparative Guide to the Biological Activity of Quinoxaline Derivatives: Spotlight on 5-Bromoquinoxalin-6-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] This guide provides a comparative analysis of the biological performance of various quinoxaline derivatives, with a particular focus on the emerging interest in bromo-substituted quinoxalines, exemplified by 5-Bromoquinoxalin-6-amine and its analogs. While this compound is frequently utilized as a key intermediate in the synthesis of pharmaceuticals like the anti-glaucoma agent brimonidine, direct comparative studies on its biological activity are limited.[4] This guide, therefore, extrapolates from data on structurally related compounds to provide a valuable resource for drug discovery and development.
Anticancer Activity: A Prominent Feature of Quinoxalines
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[2][5][6] The substitution pattern on the quinoxaline ring plays a crucial role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.
Comparative Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoxaline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), providing a quantitative measure for comparison.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline-Urea Analog (7c) | A549 (Lung) | 2.5 | [7] |
| HT29 (Colon) | 1.8 | [7] | |
| MDA-MB-231 (Breast) | 3.1 | [7] | |
| Imidazo[1,2-a]quinoxaline Derivative | HCT116 (Colon) | 2.5 | [5] |
| MCF-7 (Breast) | 9.0 | [5] | |
| Quinoxaline-arylfuran (QW12) | HeLa (Cervical) | 10.58 | [2] |
| Tetrazolo[1,5-a]quinoxaline Derivative | Various | 1.18 - 2.86 (µg/mL) | [8] |
| ASK1 Inhibitor (26e) | Not specified (kinase assay) | 0.03017 | [9] |
| N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide (XVa) | HCT116 (Colon) | 4.4 | [5] |
| MCF-7 (Breast) | 5.3 | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
The data clearly indicates that substitutions at various positions of the quinoxaline ring system significantly influence the anticancer potency. For instance, the introduction of furan rings at the 2 and 3 positions has been shown to be more effective than phenyl rings in inhibiting cancer cell growth.[7]
Antimicrobial Activity of Quinoxaline Scaffolds
Quinoxaline derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][10] The structural modifications on the quinoxaline core are pivotal in defining their antimicrobial spectrum and potency.
Comparative Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [3] |
| Streptococcus pneumoniae | 0.12 | [3] | |
| Quinoxaline Hydrazide Derivative (4f) | Bacillus subtilis | 0.033 (mM) | [11] |
| Quinoxaline Hydrazide Derivative (4j) | Bacillus subtilis | 0.015 (mM) | [11] |
| Quinoxaline Hydrazide Derivative (4o) | Streptococcus pneumoniae | 0.139 (mM) | [11] |
| Quinoxaline Hydrazide Derivative (4d) | E. coli | 0.150 (mM) | [11] |
| Quinoxaline Hydrazide Derivative (4n) | E. coli | 0.112 (mM) | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Kinase Inhibitory Activity: A Key Mechanism of Action
Many quinoxaline derivatives exert their biological effects by targeting protein kinases, which are crucial regulators of cellular processes.[2][9] Their ability to act as ATP-competitive inhibitors makes them attractive candidates for the development of targeted therapies, particularly in oncology.
Comparative Kinase Inhibitory Activity of Quinoxaline Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 | [9] |
| Quinoxaline derivative (12c) | ASK1 | 117.61 | [9] |
| Quinoxaline-arylfuran (QW12) | STAT3 (binding KD) | 67,300 | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of the presented data.
Synthesis of Quinoxaline Derivatives
The general synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] Subsequent modifications at various positions of the quinoxaline ring are achieved through standard organic chemistry reactions.
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
The inhibitory activity of quinoxaline derivatives against specific kinases is determined using in vitro kinase assays.
-
Assay Setup: The kinase, substrate, ATP, and test compound are combined in a buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity, fluorescence, or luminescence.
-
IC50 Determination: The IC50 value is determined by measuring the kinase activity at different concentrations of the inhibitor.
Signaling Pathways Targeted by Quinoxaline Derivatives
Quinoxaline derivatives have been shown to modulate several critical signaling pathways implicated in cancer and other diseases. A notable example is the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway.
Conclusion
The quinoxaline scaffold represents a versatile platform for the design and development of novel therapeutic agents. The available data strongly suggests that strategic substitutions on the quinoxaline ring system can lead to potent and selective inhibitors of cancer cell growth, microbial proliferation, and key signaling kinases. While direct experimental data on the biological activity of this compound is not extensively available, the promising activities of other bromo-substituted and amino-functionalized quinoxalines highlight the potential of this particular derivative and its analogs as a fruitful area for future research and drug development. Further investigation into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Quinoxaline Analogs Demonstrate Potent Inhibition of Pim-1 and Pim-2 Kinases
A series of novel quinoxaline-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against Pim-1 and Pim-2 kinases, key regulators in cell survival and proliferation pathways. The findings reveal that specific halogenated analogs exhibit submicromolar inhibitory potency, identifying them as promising candidates for further development in cancer therapy.
Researchers have designed and synthesized a library of quinoxaline derivatives, exploring the impact of halogen substitutions at various positions on the quinoxaline scaffold.[1][2][3] The structure-activity relationship (SAR) study focused on the inhibition of Pim-1 and Pim-2, two serine/threonine kinases frequently overexpressed in a range of hematologic and solid tumors.[1][2][3]
Comparative Inhibitory Activity
The synthesized compounds were assessed for their ability to inhibit the enzymatic activity of human Pim-1 and Pim-2 in vitro. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based kinase assay. The results, summarized in the table below, highlight the superior potency of certain halogenated derivatives compared to the parent compound.
| Compound ID | Substitution | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) |
| 1 | Unsubstituted | 0.074 | 2.10 |
| 5a | 6-Fluoro | 0.222 | 0.298 |
| 5b | 7-Fluoro | 0.126 | 0.176 |
| 5c | 6-Chloro | 0.078 | 0.088 |
| 5d | 7-Chloro | 0.170 | 0.205 |
| 5e | 6-Bromo | 0.082 | 0.081 |
| 5f | 7-Bromo | 0.165 | 0.198 |
| 5g | 6,7-Difluoro | 0.115 | 0.160 |
| 5h | 6,7-Dichloro | 0.105 | 0.125 |
Data sourced from "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation".[1][2][3]
The data indicates that substitutions at the 6-position of the quinoxaline ring, particularly with chloro and bromo groups (compounds 5c and 5e ), result in potent dual inhibition of both Pim-1 and Pim-2 kinases, with IC50 values in the nanomolar range.[1][2]
Experimental Protocols
The evaluation of the kinase inhibitory activity of the quinoxaline analogs was conducted through a series of well-defined experimental procedures.
Synthesis of Quinoxaline-2-Carboxylic Acid Analogs
The synthesis of the target quinoxaline-2-carboxylic acids was achieved through a two-step process. Initially, a nucleophilic aromatic substitution was performed on halo-substituted 2-chloroquinoxaline-3-carboxylates with 3-aminophenol in ethanol under microwave irradiation to yield the corresponding ester intermediates. Subsequently, these esters were hydrolyzed using potassium carbonate in aqueous methanol, followed by acidification to afford the final carboxylic acid derivatives.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against human Pim-1 and Pim-2 kinases was determined using the ADP-Glo™ Luminescent Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of ATP remaining in the solution. A lower luminescence signal indicates higher kinase activity and weaker inhibition.
The assay was performed by incubating the respective kinase and its substrate with varying concentrations of the inhibitor compounds. The kinase reaction was initiated by the addition of ATP. After a defined incubation period, the remaining ATP was detected by adding the Kinase-Glo® reagent, and the luminescence was measured. The IC50 values were then calculated from the dose-response curves.[1]
Signaling Pathways and Mechanism of Action
Pim kinases are crucial downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1 and PIM2.[4][5] The Pim kinases, in turn, phosphorylate a range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis.[6][7][8] By inhibiting Pim kinases, the 5-Bromoquinoxalin-6-amine analogs can block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
Below are diagrams illustrating the experimental workflow and the Pim kinase signaling pathway.
References
- 1. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 6. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
A Comparative Spectroscopic Guide to Quinoxaline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its structural isomers, such as quinazoline and phthalazine, form a class of nitrogen-containing heterocyclic compounds crucial to medicinal chemistry.[1] These scaffolds are present in a wide array of biologically active molecules, demonstrating properties ranging from anticancer to antimicrobial.[2][3] Distinguishing between these isomers is a fundamental step in synthesis and drug development, relying heavily on precise spectroscopic analysis. This guide provides a comparative overview of the key spectroscopic features of quinoxaline and its common isomer, quinazoline, supported by experimental data and protocols.
Spectroscopic Data Comparison: Quinoxaline vs. Quinazoline
The arrangement of nitrogen atoms within the heterocyclic ring system of quinoxaline (1,4-diazanaphthalene) and quinazoline (1,3-diazanaphthalene) creates distinct electronic environments. These differences are directly observable across various spectroscopic techniques, providing a reliable basis for their differentiation.
The table below summarizes key quantitative data from ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy for the parent compounds.
| Spectroscopic Technique | Parameter | Quinoxaline | Quinazoline | Key Difference & Reference |
| ¹H NMR | Chemical Shift (δ) - Pyrazine/Pyrimidine Ring | H-2, H-3: ~8.8 ppm | H-2: ~9.2 ppm; H-4: ~9.1 ppm | Protons adjacent to nitrogen in quinazoline are more deshielded.[4] |
| Chemical Shift (δ) - Benzene Ring | H-5, H-8: ~8.1 ppm; H-6, H-7: ~7.7 ppm | H-5, H-8: ~7.9-8.1 ppm; H-6, H-7: ~7.6-7.8 ppm | Benzene ring protons show subtle but distinct chemical shift differences. | |
| ¹³C NMR | Chemical Shift (δ) - Pyrazine/Pyrimidine Ring | C-2, C-3: ~145.2 ppm | C-2: ~159.9 ppm; C-4: ~151.7 ppm | The carbon (C-2) situated between two nitrogen atoms in quinazoline is significantly more deshielded.[5] |
| Chemical Shift (δ) - Bridgehead Carbons | C-9, C-10: ~143.2 ppm | C-9, C-10: ~127.9, 150.1 ppm | Bridgehead carbon environments are notably different due to nitrogen placement.[5] | |
| UV-Vis Spectroscopy | λmax (in non-polar solvent) | ~315 nm, ~330 nm | ~305 nm, ~315 nm | Quinoxaline typically shows absorption at slightly longer wavelengths.[6][7] |
| Mass Spectrometry | Molecular Ion (m/z) | 130.15 (C₈H₆N₂) | 130.15 (C₈H₆N₂) | Isomers have identical molecular weight. |
| Fragmentation Pattern | - | - | Fragmentation patterns differ but require detailed analysis for differentiation.[8][9] |
Note: Specific chemical shifts and absorption maxima can vary based on the solvent and substituents.
Experimental Workflow for Isomer Comparison
The logical process for characterizing and comparing isomers involves a standardized workflow. This ensures that data from different spectroscopic methods are collected systematically and can be correlated for a conclusive structural assignment.
Caption: Workflow for the spectroscopic analysis and comparison of chemical isomers.
Experimental Protocols
Detailed and consistent experimental methods are paramount for obtaining reproducible and comparable spectroscopic data. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation : Samples are typically dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), at a concentration of 5-10 mg/mL.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ) to 0.00 ppm.[10]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at frequencies typically ranging from 300 to 500 MHz for the proton channel.[2]
-
Data Acquisition : Standard pulse sequences are used for both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to aid in the complete assignment of signals.[2]
-
Analysis : Chemical shifts, coupling constants (J-values), and signal multiplicities are analyzed to determine the connectivity and electronic environment of each nucleus, allowing for the differentiation of isomeric structures.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and fingerprint region of a molecule based on its vibrational modes.
-
Sample Preparation : For solid samples, a potassium bromide (KBr) pellet is commonly prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast onto an IR-transparent salt plate (e.g., NaCl) from a solution.[11]
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000–400 cm⁻¹. A background scan is performed first and subtracted from the sample spectrum to eliminate atmospheric interference.[12]
-
Analysis : Characteristic absorption bands are correlated to specific molecular vibrations. For quinoxaline and its isomers, key peaks include C=N stretching (around 1620-1570 cm⁻¹), aromatic C=C stretching (1600-1450 cm⁻¹), and C-H bending vibrations in the fingerprint region (< 1000 cm⁻¹), which are sensitive to the substitution pattern on the aromatic ring.[13][14]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation.
-
Sample Preparation : Samples are dissolved in a UV-transparent solvent (e.g., methanol, chloroform, or THF) at a dilute concentration (typically 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument.[15]
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200–600 nm. A baseline is first recorded using a cuvette containing only the solvent.[16]
-
Analysis : The wavelengths of maximum absorbance (λmax) are identified. The position and intensity of these bands relate to the π-electron system of the isomers. Differences in the arrangement of nitrogen atoms affect the energy of the electronic transitions, leading to distinct λmax values for each isomer.[6][17]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
-
Sample Preparation : Samples are introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or by direct infusion in a solvent for techniques like Electrospray Ionization (ESI-MS).[10]
-
Instrumentation : Various mass spectrometers can be used, with ESI-MS being common for polar, non-volatile compounds and GC-MS for more volatile derivatives.
-
Data Acquisition : In ESI-MS, the protonated molecular ion [M+H]⁺ is typically observed, confirming the molecular formula.[10] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and generate a characteristic fragmentation spectrum.[8]
-
Analysis : While isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions. The specific cleavage pathways provide clues to the original structure, aiding in the differentiation of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 8. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. heteroletters.org [heteroletters.org]
- 11. benchchem.com [benchchem.com]
- 12. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A theoretical study of low-lying singlet and triplet excited states of quinazoline, quinoxaline and phthalazine: insight into triplet formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Purity of Commercial 5-Bromoquinoxalin-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial 5-Bromoquinoxalin-6-amine, a key intermediate in the synthesis of the glaucoma medication Brimonidine.[1][2][3] Ensuring the purity of this starting material is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines experimental protocols, presents comparative data, and discusses potential impurities and alternative compounds.
Key Purity Validation Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques, along with tests for residual water and inorganic impurities. The most common methods employed are High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, Karl Fischer titration for water content, and a Residue on Ignition test for inorganic impurities. Several commercial suppliers provide Certificates of Analysis (CofA) that specify the results of these tests.[4][5]
A United States Pharmacopeia (USP) reference standard for this compound is available under the name "Brimonidine Related Compound A," which can be used for comparative analysis and method validation.
Comparative Analysis of Purity Assessment Methods
The following table summarizes the key analytical techniques for assessing the purity of this compound and their specific purposes.
| Analytical Method | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the main compound and detects organic impurities. | >98% or >99% |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and identifies organic impurities. | Consistent with structure |
| Karl Fischer Titration | Determines the water content. | Typically <0.5% |
| Residue on Ignition (Sulfated Ash) | Measures the amount of inorganic impurities. | Typically <0.1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the percentage purity of this compound and to detect any related organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-25 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.
¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the identity of the compound by analyzing the chemical shifts and splitting patterns of its protons.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum using standard parameters.
-
Expected Chemical Shifts (in DMSO-d₆): The spectrum should be consistent with the known structure of this compound, showing characteristic peaks for the aromatic protons.
Karl Fischer Titration for Water Content
This method is a specific and accurate way to determine the amount of water in the sample.[6][7][8][9][10]
-
Instrumentation: A Karl Fischer titrator (volumetric or coulometric). The choice between volumetric and coulometric methods depends on the expected water content; volumetric is suitable for moderate to high levels, while coulometric is better for trace amounts.[7]
-
Reagent: Karl Fischer reagent (pyridine-free is recommended for safety).
-
Procedure:
-
Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[6]
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel containing a solvent like methanol.[6]
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content as a percentage of the sample weight.
-
Residue on Ignition (Sulfated Ash) Test
This test measures the amount of non-volatile inorganic impurities in the sample.[11][12][13][14][15]
-
Instrumentation: A muffle furnace capable of maintaining a temperature of 600 ± 50 °C.[12]
-
Procedure:
-
Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.[12]
-
Accurately weigh 1 to 2 grams of the sample into the crucible.
-
Moisten the sample with a small amount of concentrated sulfuric acid.
-
Heat gently until the substance is thoroughly charred.
-
Continue heating at a higher temperature until white fumes are no longer evolved.
-
Ignite the crucible in the muffle furnace at 600 ± 50 °C until all carbon has been consumed.
-
Cool the crucible in a desiccator and weigh.
-
Calculate the percentage of residue.
-
Visualization of Experimental and Logical Workflows
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.leyan.com [file.leyan.com]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. mt.com [mt.com]
- 9. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. usp.org [usp.org]
- 13. Residue On Ignition Test - CD Formulation [formulationbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. usp.org [usp.org]
A Comparative Analysis of Brominating Agents for the Synthesis of 6-Amino-5-bromoquinoxaline
For researchers, scientists, and drug development professionals, the selective bromination of 6-aminoquinoxaline is a critical step in the synthesis of various pharmaceutical intermediates. This guide provides an objective comparison of common brominating agents, focusing on their performance, supported by experimental data, to aid in the selection of the most suitable reagent for this transformation.
The primary product of the bromination of 6-aminoquinoxaline is 6-amino-5-bromoquinoxaline, a key building block in medicinal chemistry. The efficiency and selectivity of this reaction are highly dependent on the chosen brominating agent. This guide focuses on a comparative study of the most cited reagents for this purpose: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and N-Bromosuccinimide (NBS), with additional context on other potential agents.
Performance Comparison of Brominating Agents
The selection of a brominating agent is often a trade-off between reactivity, selectivity, cost, and ease of handling. Below is a summary of quantitative data for the bromination of 6-aminoquinoxaline to 6-amino-5-bromoquinoxaline using different reagents.
| Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (CH₂Cl₂) | 20-25 | 5 hours | 97.6 - 98 | [1][2] |
| Bromine / Acetic Acid | Acetic Acid | 0 - 10 | 30 min | 82* | |
| N-Bromosuccinimide (NBS) | Halogenated Solvents | 0 - 85 | - | - | [3] |
| Copper(II) Bromide (CuBr₂) / HBr / O₂ | Water | 90 - 95 | 4 hours | 97.8 | [2] |
*Note: The yield reported for Bromine/Acetic Acid is for the isolated free base after neutralization of the initially formed hydrobromide salt (which had a crude yield of 100%). Data for a direct, side-by-side comparison under identical conditions is limited in the reviewed literature. N-bromosuccinimide is a commonly cited reagent, but specific yield data for the bromination of 6-aminoquinoxaline was not available in the reviewed literature[3].
In-Depth Analysis of Key Brominating Agents
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): The High-Yielding Agent
DBDMH has been identified as a highly effective and potentially superior brominating agent for 6-aminoquinoxaline, with reported yields reaching up to 98%[1][2]. One study explicitly determined it to be the "best brominating agent" for this transformation[1].
Advantages:
-
High Yield: Consistently delivers excellent yields of the desired product.
-
Cost-Effective: As DBDMH contains two bromine atoms, it can theoretically brominate two equivalents of the substrate, making it more atom-economical and potentially cheaper than NBS on a per-bromination basis[4][5].
-
Ease of Handling: It is a stable, crystalline solid, which is easier and safer to handle than liquid bromine[5][6].
N-Bromosuccinimide (NBS): The Conventional Choice
NBS is a widely used and versatile brominating agent for electron-rich aromatic compounds[7]. While specific yield data for its reaction with 6-aminoquinoxaline is scarce in the reviewed literature, it is frequently mentioned as a suitable reagent[3]. A mechanistically similar approach using bromine in acetic acid resulted in an 82% yield of the final product.
Advantages:
-
Well-Established Reagent: A vast body of literature exists on the use of NBS for various brominations.
-
Selectivity: Generally provides good regioselectivity in the bromination of activated aromatic rings.
Other Brominating Agents
-
Tetrabutylammonium Tribromide (TBATB): This reagent is noted for its high para-selectivity in the bromination of anilines and phenols[8][9]. While no specific data was found for its reaction with 6-aminoquinoxaline, its properties make it a plausible candidate for achieving high regioselectivity. It is also considered to have a higher safety profile and be more environmentally friendly than molecular bromine[6].
-
Pyridinium Bromide Perbromide (PyHBr₃): This solid, stable complex of pyridine and bromine is another convenient alternative to liquid bromine[10][11][12]. It has been used in the synthesis of quinoxaline derivatives, suggesting its potential applicability in this context[13][14].
Experimental Workflow and Methodologies
The general workflow for the bromination of 6-aminoquinoxaline is depicted below. This process typically involves the reaction of the substrate with the brominating agent in a suitable solvent, followed by work-up and purification.
Caption: General workflow for the bromination of 6-aminoquinoxaline.
Detailed Experimental Protocols
The following are representative experimental protocols for the bromination of 6-aminoquinoxaline using DBDMH and a method analogous to using NBS.
Protocol 1: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 35g (0.2 mol) of 6-aminoquinoxaline in 500ml of dichloromethane.
-
Addition of Brominating Agent: To this solution, add 28.6g (0.1 mol) of 1,3-dibromo-5,5-dimethylhydantoin.
-
Reaction: Maintain the reaction mixture at 25°C with stirring for 5 hours.
-
Work-up: After the reaction is complete, filter the mixture to recover the hydantoin byproduct. Wash the filtrate with 200ml of water. Separate the aqueous phase and extract it with an additional 200ml of dichloromethane.
-
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting pale brown solid can be further purified by recrystallization to obtain 6-amino-5-bromoquinoxaline.
Protocol 2: Bromination using Bromine in Acetic Acid
-
Reaction Setup: Dissolve 6-aminoquinoxaline in glacial acetic acid and cool the solution in an ice-water bath.
-
Addition of Brominating Agent: Slowly add a solution of one equivalent of bromine in glacial acetic acid to the cooled solution over a period of 15 minutes.
-
Reaction: Stir the mixture for an additional 30 minutes. An orange-red solid (the hydrobromide salt of the product) will form.
-
Isolation of Hydrobromide Salt: Filter the solid and wash it thoroughly with dry ether. Dry the solid in vacuo.
-
Conversion to Free Base: Dissolve the crude hydrobromide salt in water and add a saturated sodium bisulfite solution until the solution tests negative with starch-iodide paper (to quench any remaining bromine).
-
Neutralization and Extraction: Basify the solution with 2N sodium hydroxide and extract the product thoroughly with ethyl acetate.
-
Purification: Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure. The crude product can be recrystallized from boiling benzene to give yellow crystals of 6-amino-5-bromoquinoxaline.
Conclusion
Based on the available data, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) emerges as a highly recommended brominating agent for the synthesis of 6-amino-5-bromoquinoxaline. It offers superior yields and is a more atom-economical and safer alternative to molecular bromine. While N-Bromosuccinimide (NBS) is a viable and commonly used reagent, the lack of specific, high-yield examples for this particular transformation in the reviewed literature suggests that DBDMH is a more reliably efficient choice. For processes where high purity and yield are paramount, the use of DBDMH or the optimized copper-catalyzed system appears to be the most promising approach. Researchers should always conduct small-scale optimization studies to determine the ideal conditions for their specific laboratory setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 4. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 5. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 6. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 11. Pyridinium Hydrobromide Perbromide [organic-chemistry.org]
- 12. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyridinium Bromide Perbromide (PyHBr3) Promoted One-Pot Synthesis of Quinoxaline and Aminothiazole Derivatives From Acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 5-Bromoquinoxalin-6-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, 5-bromoquinoxalin-6-amine derivatives are of significant interest for drug discovery programs. A critical parameter in the development of these derivatives as successful therapeutic agents is their metabolic stability. This guide provides a comparative framework for assessing the metabolic stability of this compound derivatives, detailing experimental protocols and presenting a structure for comparative data analysis.
Comparative Metabolic Stability of Quinoxaline Derivatives
Metabolic transformations of quinoxaline derivatives are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Common metabolic pathways include oxidation of the quinoxaline ring system and its substituents. For amino-substituted quinoxalines, N-oxidation of the exocyclic amine group is a potential route of metabolism.[1] The position of substituents on the quinoxaline core can significantly influence the rate and site of metabolism.
To facilitate a direct comparison of metabolic stability, quantitative data from in vitro assays should be compiled. The following table illustrates a hypothetical comparison of key metabolic stability parameters for a series of this compound derivatives.
| Compound ID | R1-Substituent | R2-Substituent | Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| QA-1 | H | H | 25 | 27.7 |
| QA-2 | CH₃ | H | 45 | 15.4 |
| QA-3 | OCH₃ | H | 60 | 11.6 |
| QA-4 | H | CF₃ | 15 | 46.2 |
| QA-5 | H | Morpholine | >120 | <5.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following is a detailed methodology for a standard in vitro microsomal stability assay, a common method to evaluate the metabolic stability of compounds.[2][3][4]
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Negative control (vehicle, typically DMSO)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 1 µM in phosphate buffer).
-
Prepare the microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound working solution to the wells.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomes and test compound.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing Metabolic Processes
The following diagrams illustrate the general workflow of a microsomal stability assay and a potential metabolic pathway for quinoxaline derivatives.
Workflow of an in vitro microsomal stability assay.
Generalized metabolic pathway for quinoxaline derivatives.
References
- 1. Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Researcher's Guide to Quantum Chemical Calculations of 5-Bromoquinoxalin-6-amine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 5-Bromoquinoxalin-6-amine
Basic experimental and computed data for this compound serve as a benchmark for theoretical investigations.
| Property | Experimental Data | Computed Data (from PubChem)[1] |
| Appearance | Light yellow to green yellow solid[2] | - |
| Molecular Formula | C8H6BrN3[2] | C8H6BrN3 |
| Molecular Weight | 224.06 g/mol [2] | 224.06 g/mol |
| Melting Point | 151-153 °C[3][4][5] | - |
| Purity (HPLC) | 99.41%[2] | - |
| ¹H NMR Spectrum | Consistent with structure[2] | - |
| Hydrogen Bond Donor Count | - | 1 |
| Hydrogen Bond Acceptor Count | - | 3 |
| XLogP3 | - | 1.2 |
Comparative Analysis of Quantum Chemical Calculations
In the absence of direct computational studies on this compound, we can infer the expected outcomes by examining research on analogous compounds. Density Functional Theory (DFT) is the most common and effective method for these types of investigations.
Geometric Structure Optimization
The initial step in any quantum chemical analysis is the optimization of the molecule's geometry to find its most stable conformation. For quinoxaline and its derivatives, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is a widely accepted level of theory that provides a good balance between accuracy and computational cost.
Table 2: Comparison of Computational Methods for Geometry Optimization
| Molecule Investigated | Software | Level of Theory/Basis Set | Key Findings |
| Quinoxalinones & Benzoxazinones | Gaussian | B3LYP/6-311+G(d,p) | Calculated geometric parameters showed good agreement with available X-ray diffraction data for similar structures. |
| 2-chloroquinoline-3-carboxaldehyde | Gaussian 09W | B3LYP/6–311++G(d,p) | The optimized bond lengths and angles were in close agreement with experimental data.[6] |
| Quinoxaline | Gaussian | B3LYP/6-311++G | Optimized geometrical parameters were presented and compared with experimental findings.[5] |
For this compound, we would expect the optimized structure to be largely planar due to the aromatic quinoxaline core. The introduction of the bromine atom and the amine group would lead to slight distortions in the local geometry, which can be precisely quantified by these calculations.
Vibrational Analysis (FT-IR and Raman Spectroscopy)
Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and Raman spectra. The calculated frequencies and intensities can aid in the assignment of vibrational modes. It is standard practice to scale the calculated frequencies to correct for anharmonicity and the limitations of the theoretical method.
Table 3: Comparison of Vibrational Analysis Methodologies
| Molecule Investigated | Level of Theory/Basis Set | Scaling Factor | Correlation with Experiment |
| Quinoxalinones & Benzoxazinones | B3LYP/6-311+G(d,p) | 0.9679 | Very good agreement between calculated and experimental vibrational frequencies was observed. |
| 2-chloroquinoline-3-carboxaldehyde | B3LYP/6–311++G(d,p) | 0.961 | A small root-mean-square deviation was found between experimental and scaled frequencies.[6] |
| Quinoxaline | B3LYP/6-311++G | - | Theoretical vibrational spectra were compared with experimental FT-IR and FT-Raman spectra.[5] |
A theoretical vibrational analysis of this compound would predict the characteristic stretching and bending modes for the C-H, C=C, C=N, C-Br, and N-H bonds, providing a detailed roadmap for the interpretation of its experimental spectra.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the electronic transitions that can occur.
Table 4: Comparison of HOMO-LUMO Analysis in Quinoxaline Derivatives
| Molecule Investigated | Level of Theory/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Significance |
| 3-phenylquinoxalin-2(1H)-one derivatives | B3LYP/6-31+G(d,p) | - | - | 3.81 | A smaller energy gap is indicative of a potent biologically active molecule.[7] |
| Quinoxaline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | The energy gap explains the charge transfer interactions within the molecule, which are related to its bioactivity. |
For this compound, the HOMO is expected to be localized on the electron-rich amino group and the quinoxaline ring, while the LUMO would likely be distributed over the electron-deficient pyrazine ring. The calculated HOMO-LUMO gap would provide insights into its potential as an electronic material or a bioactive compound.
UV-Vis Spectral Analysis
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). This allows for the prediction of the absorption maxima (λmax) and the corresponding electronic transitions.
Table 5: Comparison of TD-DFT Methodologies for UV-Vis Spectra
| Molecule Investigated | Level of Theory/Basis Set | Solvent Model | Key Findings |
| Quinoxalinones & Benzoxazinones | TDDFT/B3LYP/6-311+G(d,p) | Ethanol | The theoretical UV spectra were calculated to understand the electronic properties, with a focus on the n→π* intramolecular electronic transition. |
| Benzochalcogenadiazoles & Quinoxalines | TDDFT with various functionals | Toluene (PCM) | A comparative analysis of experimental and computational UV-Vis spectra was performed to determine the most accurate approach.[3] |
A TD-DFT calculation for this compound would predict its UV-Vis absorption bands, which are expected to arise from π→π* and n→π* transitions within the aromatic system. Comparing these theoretical predictions with an experimental spectrum would validate the computational model.
Experimental Protocols: A Typical Computational Workflow
The following outlines a standard workflow for the quantum chemical analysis of a molecule like this compound, based on common practices for similar heterocyclic systems.
-
Molecular Structure Input : The 3D structure of this compound is constructed using a molecular builder.
-
Geometry Optimization : The initial structure is optimized to its lowest energy conformation using a DFT method, typically B3LYP with a basis set like 6-311++G(d,p). This is often performed in the gas phase.
-
Frequency Calculation : A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical FT-IR and Raman spectra.
-
Electronic Property Calculation : Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.
-
UV-Vis Spectrum Simulation : A TD-DFT calculation is carried out, often including a solvent model (like the Polarizable Continuum Model - PCM) to simulate the UV-Vis absorption spectrum.
Visualization of Computational Workflows
Caption: Workflow for quantum chemical calculations.
References
- 1. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.leyan.com [file.leyan.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 50358-63-9 [m.chemicalbook.com]
- 5. This compound, CAS No. 50358-63-9 - iChemical [ichemical.com]
- 6. Quinoxaline [webbook.nist.gov]
- 7. 5-bromo-6-quinoxalinamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Safety Operating Guide
Proper Disposal of 5-Bromoquinoxalin-6-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 5-Bromoquinoxalin-6-amine and its containers must be disposed of as hazardous waste. This guide provides detailed procedures for the safe handling and disposal of this compound, a chemical that requires careful management due to its potential health hazards. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its hazards. According to safety data sheets (SDS), this compound is classified with the following hazards:
Mandatory Personal Protective Equipment (PPE) when handling this compound includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[1][4]
Waste Segregation and Container Management
Proper segregation and containment are the first steps in the disposal process.
-
Waste Classification: this compound is a halogenated aromatic amine and should be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[5]
-
Container Selection: Use a designated, compatible, and properly sealed waste container. The original container is often the best choice for waste storage.[6] The container must be in good condition, free of leaks, and have a secure cap.[6][7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[8]
On-site Accumulation and Storage
Laboratories generating this waste must establish a designated Satellite Accumulation Area (SAA).[7][9]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep the container tightly closed except when adding waste.[4][9]
-
Quantity Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), and for acutely toxic chemicals (P-list), the limit may be as low as one quart.[9]
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company or the institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol:
-
Preparation for Disposal:
-
Ensure the waste container is securely sealed and properly labeled.
-
Decontaminate the exterior of the container if necessary.
-
-
Scheduling a Pickup:
-
Contact your institution's EHS office or a certified hazardous waste disposal vendor to schedule a pickup. Do not transport hazardous waste yourself.[6]
-
-
Documentation:
-
Complete any required waste disposal forms or manifests provided by the EHS office or the disposal company.
-
Disposal of Empty Containers:
-
Containers that held this compound should also be treated as hazardous waste.[10]
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may allow for disposal as regular trash.[4][6]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.[1]
-
Collect: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your supervisor and the EHS office.
Chemical Treatment (for specialized facilities)
For facilities with the appropriate engineering controls and trained personnel, chemical degradation may be an option prior to disposal. These methods should not be attempted by untrained individuals.
-
Oxidation with Potassium Permanganate: Acidified potassium permanganate can be used to degrade aromatic amines.[11]
-
Fenton's Reagent: This reagent can be used to break down halogenated and aromatic compounds.[12]
These procedures are complex and can be hazardous if not performed correctly. A detailed, validated protocol specific to this compound would be required.
Visualizing the Disposal Workflow
To clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Decision workflow for the disposal of this compound.
Caption: Procedural flow for this compound waste management.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. This compound | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling 5-Bromoquinoxalin-6-amine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromoquinoxalin-6-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health risks. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects.[1][2]
Summary of GHS Hazard Classifications:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation |
| H341: Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[3][4][5] The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | PPE Specification |
| Eyes/Face | Chemical safety goggles meeting ANSI Z.87.1 standards.[6] A face shield should be worn over goggles if there is a risk of splashing.[6] |
| Skin | A lab coat must be worn at all times.[7] Consider a chemically resistant apron or coveralls for added protection.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile) should be worn.[6] Gloves must be inspected before use and changed immediately if contaminated.[6][8] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[1][9] If a fume hood is not available, a NIOSH-approved respirator is required.[3][6] |
| Feet | Closed-toe shoes are required.[10][11][12] Sandals and other open-toed footwear are not permitted in the laboratory.[11] |
Experimental Protocol: Handling and Usage
Follow these step-by-step instructions for the safe handling and use of this compound in a laboratory setting.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[11]
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.[10]
-
Have a designated waste container ready for chemical and contaminated waste.
Step 2: Weighing and Transfer
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1][9]
-
Use a spatula or other appropriate tool to handle the solid chemical. Avoid creating dust.[1][9]
-
If transferring to a container for dissolution, do so slowly and carefully to prevent splashing.
Step 3: Dissolution
-
When dissolving the compound, add the solid to the solvent slowly while stirring.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible to prevent the release of vapors.
Step 4: Post-Handling
-
After handling, thoroughly wash hands with soap and water.[9]
-
Decontaminate the work surface with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure safety.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams.
-
Keep solid waste separate from liquid waste.
Step 2: Solid Waste Disposal
-
Dispose of unused or waste this compound in a clearly labeled, sealed container.[9]
-
Contaminated items such as gloves, weighing paper, and paper towels should also be placed in this container.
Step 3: Liquid Waste Disposal
-
Solutions containing this compound should be collected in a labeled, sealed, and chemically resistant container.
-
Do not pour any waste containing this chemical down the drain.
Step 4: Final Disposal
-
All waste must be disposed of through an authorized hazardous waste disposal service, following all local, state, and federal regulations.[1][2]
Workflow Diagram
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ethz.ch [ethz.ch]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. csub.edu [csub.edu]
- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
